(2S,3R)-Voruciclib hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWRANLELLMJSH-DSHXVJGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of (2S,3R)-Voruciclib Hydrochloride
Introduction
This compound (hereafter referred to as Voruciclib) is a clinical-stage, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Initially investigated as a potent inhibitor of CDK4 and CDK6, its primary mechanism of action is now understood to be the potent targeting of CDK9.[1][2][3] This activity disrupts transcriptional regulation of key survival proteins, leading to apoptosis in cancer cells. Voruciclib (B612172) is primarily under investigation for the treatment of hematologic malignancies such as Acute Myeloid Leukemia (AML) and B-cell malignancies, both as a monotherapy and in combination with other targeted agents.[4][5] A key therapeutic rationale is its ability to suppress the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a protein frequently implicated in tumor survival and resistance to other therapies, including the BCL-2 inhibitor venetoclax (B612062).[2][5]
Primary Mechanism of Action: Transcriptional Suppression via CDK9 Inhibition
The principal anticancer effect of Voruciclib stems from its potent inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2), an event critical for the successful transcription of many genes, particularly those with short-lived mRNA and protein products.[2][4]
Many of these rapidly transcribed genes encode proteins crucial for cancer cell survival, proliferation, and apoptosis evasion. Key targets include the anti-apoptotic protein MCL-1 and the proto-oncogene MYC.[2][5] By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a halt in transcriptional elongation and a subsequent rapid decline in the messenger RNA (mRNA) and protein levels of MCL-1 and MYC.[2][4] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][6] Clinical studies have confirmed this mechanism, showing that Voruciclib treatment in patients leads to reduced phosphorylation of RNA polymerase 2 and a decrease in MCL1 mRNA expression.[2][4]
Caption: Voruciclib inhibits the CDK9/Cyclin T1 complex, blocking RNAPII phosphorylation and transcription of MCL-1 and MYC, leading to apoptosis.
Quantitative Data: Kinase Selectivity Profile
Voruciclib is a pan-CDK inhibitor with particularly high potency against CDK9.[1] Its activity has been measured against a panel of cyclin-dependent kinases, demonstrating a range of inhibitory constants (Ki).
| Kinase Target | Inhibitory Constant (Ki) | Reference |
| CDK9 | 0.626 nM | [1] |
| Pan-CDK Range | 0.626 nM - 9.1 nM | [1] |
Note: Specific Ki values for other individual CDKs beyond CDK9 are not consistently detailed in the provided search results, but the compound is established to have pan-CDK activity within this nanomolar range.[1]
Synergistic Activity with Venetoclax
A significant aspect of Voruciclib's therapeutic potential lies in its synergy with the BCL-2 inhibitor, venetoclax.[2][6] Venetoclax induces apoptosis by inhibiting the anti-apoptotic protein BCL-2.[6] However, a common mechanism of intrinsic and acquired resistance to venetoclax is the compensatory upregulation of MCL-1, which can sequester the pro-apoptotic protein Bim, thereby preventing apoptosis.[5][6]
Voruciclib directly counteracts this resistance mechanism. By inhibiting CDK9 and subsequently downregulating MCL-1 expression, Voruciclib restores sensitivity to venetoclax.[3][6] The combination of Voruciclib and venetoclax thus targets two critical anti-apoptotic proteins, BCL-2 and MCL-1, leading to enhanced and synergistic apoptosis in cancer cells.[6] This combination has shown promise in preclinical AML models and is being evaluated in clinical trials (NCT03547115).[6][7]
Caption: Voruciclib (inhibiting MCL-1) and Venetoclax (inhibiting BCL-2) synergize to promote apoptosis.
Secondary Mechanism: Reversal of Multidrug Resistance
In addition to its primary mechanism of CDK inhibition, Voruciclib has been shown to antagonize multidrug resistance (MDR) mediated by ATP-Binding Cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[8][9] Overexpression of these transporters is a major cause of chemotherapy failure, as they actively efflux a wide range of anticancer drugs from the cell.[9]
Voruciclib was found to potentiate the cytotoxic effects of conventional chemotherapeutic agents that are substrates of ABCB1 (e.g., paclitaxel, doxorubicin) and ABCG2 (e.g., mitoxantrone, SN-38).[8] It achieves this by directly interacting with the transporters, stimulating their ATPase activity while competitively inhibiting their drug efflux function.[8][9] This leads to increased intracellular accumulation of the co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells.[8][9] This effect is independent of its CDK-inhibitory activity.[9]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of Voruciclib against specific CDK/cyclin complexes.
-
Methodology:
-
Reaction Setup: Recombinant human CDK9/Cyclin T1 enzyme is incubated in a kinase assay buffer.
-
Substrate: A suitable substrate, such as a peptide derived from the RNAPII C-terminal domain, is added along with ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).
-
Inhibitor: Serial dilutions of Voruciclib are added to the reaction wells to achieve a range of final concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody and detection reagent are used.
-
Data Analysis: The percentage of inhibition at each Voruciclib concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cellular Apoptosis Assay (Flow Cytometry)
-
Objective: To measure the induction of apoptosis in cancer cell lines following treatment with Voruciclib, alone or in combination with venetoclax.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11, THP-1) are seeded in appropriate culture plates and allowed to adhere or stabilize.[6]
-
Treatment: Cells are treated with vehicle (DMSO), Voruciclib, venetoclax, or the combination at various concentrations for a specified duration (e.g., 6, 12, or 24 hours).[6]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified to assess the efficacy of the compounds.[6]
-
Western Blotting for Protein Expression
-
Objective: To detect changes in the protein levels of MCL-1, MYC, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Methodology:
-
Cell Lysis: Following treatment as described above, cells are washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (MCL-1, MYC, cleaved PARP, etc.) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified and normalized to the loading control to compare protein levels across different treatment conditions.[6]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Voruciclib, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
(2S,3R)-Voruciclib Hydrochloride: A Technical Guide to CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Voruciclib hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in transcriptionally addicted cancers.[3] Voruciclib's mechanism of action involves the inhibition of CDK9, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), and the proto-oncogene MYC.[2][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitor data, detailed experimental protocols, and key signaling pathways.
Chemical Structure
IUPAC Name: 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Mechanism of Action
Voruciclib (B612172) exerts its anti-neoplastic effects primarily through the potent inhibition of CDK9. CDK9, in complex with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2).[6][7] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene targets.[6][7]
By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a global suppression of transcription.[2] This has a particularly profound effect on genes with short-lived mRNA and protein products, including key oncogenes and anti-apoptotic factors such as MYC and MCL1.[2][4] The downregulation of MCL-1 is of particular therapeutic interest, as its overexpression is a known mechanism of resistance to BCL-2 inhibitors like venetoclax (B612062).[4][8] The synergistic effect of Voruciclib with venetoclax has been demonstrated in preclinical models of acute myeloid leukemia (AML).[4][9]
Quantitative Data
The inhibitory activity of Voruciclib has been characterized against a panel of cyclin-dependent kinases, demonstrating a high affinity for CDK9.
| Kinase Target | Kᵢ (nM) |
| CDK9/cyclin T2 | 0.626 |
| CDK9/cyclin T1 | data not available |
| CDK1/cyclin B | data not available |
| CDK2/cyclin A | data not available |
| CDK4/cyclin D1 | data not available |
| CDK5/p25 | data not available |
| CDK6/cyclin D3 | data not available |
| CDK7/cyclin H/MAT1 | data not available |
Table 1: Inhibitory constants (Ki) of Voruciclib against various CDK complexes. Data compiled from available literature.[3]
| Kinase Target | IC₅₀ (nM) |
| CDK9 | <10 |
| CDK1 | 79 |
| CDK2 | data not available |
| CDK4 | 63 |
| CDK5 | data not available |
| CDK6 | data not available |
| CDK7 | data not available |
Table 2: Half-maximal inhibitory concentrations (IC50) of Voruciclib and structurally related compounds against various CDK complexes. Data for Riviciclib, a structurally similar compound, is included for context.[3][10]
Experimental Protocols
CDK9 Kinase Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of Voruciclib against recombinant CDK9/Cyclin T1 using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human CDK9/Cyclin T1 (active enzyme)
-
Kinase substrate (e.g., peptide derived from the Pol II CTD)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of Voruciclib in 100% DMSO.
-
Further dilute the Voruciclib series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x Voruciclib dilutions.
-
Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "blank" or "negative control" wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.
-
Immediately follow with the addition of 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percent inhibition for each Voruciclib concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT)
This protocol outlines the use of the MTT assay to assess the effect of Voruciclib on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML or DLBCL cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of Voruciclib in culture medium.
-
Remove the medium from the wells and add 100 µL of the Voruciclib dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Western Blotting for MCL-1 and c-Myc
This protocol provides a method for detecting changes in MCL-1 and c-Myc protein expression in response to Voruciclib treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-MCL-1 antibody
-
Rabbit anti-c-Myc antibody[11]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with Voruciclib at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-MCL-1, anti-c-Myc, or loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control to determine relative protein expression levels.
-
In Vivo Xenograft Model for Hematological Malignancies
This protocol describes a general workflow for evaluating the in vivo efficacy of Voruciclib in a mouse xenograft model of a hematological malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., AML or DLBCL)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Voruciclib or vehicle control orally (gavage) according to the desired dosing schedule (e.g., daily, or intermittently as in clinical trials).[8]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data to determine the effect of Voruciclib on tumor growth inhibition.
-
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Regulation
Caption: CDK9-mediated transcriptional elongation and its inhibition by Voruciclib.
Experimental Workflow for Voruciclib Evaluation
Caption: A representative experimental workflow for the preclinical and clinical evaluation of Voruciclib.
Conclusion
This compound is a promising CDK9 inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of hematological malignancies. Its ability to downregulate key survival proteins like MCL-1 provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents such as venetoclax. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of Voruciclib and other CDK9 inhibitors. The ongoing clinical evaluation of Voruciclib will be critical in defining its role in the treatment of various cancers.[8][12][13][14][15]
References
- 1. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 12. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
(2S,3R)-Voruciclib Hydrochloride: A Technical Guide to MCL-1 Downregulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S,3R)-Voruciclib hydrochloride, an orally bioavailable and selective cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising therapeutic agent, primarily through its potent ability to downregulate the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3][4] Overexpression of MCL-1 is a key mechanism of resistance to various cancer therapies, including the BCL-2 inhibitor venetoclax (B612062).[3][5] This technical guide provides an in-depth overview of the mechanism of action of voruciclib (B612172), focusing on its role in MCL-1 downregulation, and presents relevant quantitative data and experimental methodologies for its study.
Core Mechanism of Action: Targeting the CDK9-MCL-1 Axis
Voruciclib's primary mechanism of action involves the potent and selective inhibition of CDK9.[1][2][3][4] CDK9 is a crucial component of the positive transcription elongation factor b (pTEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA POL II), an essential step for the transcriptional elongation of a specific subset of genes, including those encoding for proteins with short half-lives, such as MCL-1.[5]
By inhibiting CDK9, voruciclib effectively halts the transcription of the MCL1 gene, leading to a rapid decrease in both MCL-1 mRNA and protein levels.[6][7][8] This targeted downregulation of MCL-1 disrupts the delicate balance of pro- and anti-apoptotic proteins within the cell, thereby sensitizing cancer cells to apoptosis.[1][3]
Signaling Pathway of Voruciclib-Induced MCL-1 Downregulation
Caption: Voruciclib inhibits CDK9, preventing RNA Pol II phosphorylation and MCL-1 transcription.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Voruciclib
| Target | Ki (nM) |
| CDK9/cyc T2 | 0.626[4] |
| CDK9/cyc T1 | 1.68[4] |
| CDK6/cyc D1 | 2.92[4] |
| CDK4/cyc D1 | 3.96[4] |
| CDK1/cyc B | 5.4[4] |
| CDK1/cyc A | 9.1[4] |
Table 2: Preclinical Efficacy of Voruciclib
| Cell Line Type | Concentration Range (µM) | Duration | Key Finding |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.5 - 5 | 6 hours | Targeted downregulation of MCL-1 in both ABC and GCB subtypes.[4] |
| Acute Myeloid Leukemia (AML) | Not Specified | Transient | Downregulation of MCL-1 protein, which rebounds 12 hours after treatment.[9][10] |
| Animal Model | Dosing Regimen | Combination Agent | Key Finding |
| DLBCL Xenograft | 200 mpk (oral gavage) | Venetoclax | Enhanced tumor growth inhibition compared to either drug alone.[4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of voruciclib on MCL-1 downregulation and cellular apoptosis.
Western Blotting for MCL-1 Protein Level Assessment
Objective: To quantify the change in MCL-1 protein expression following treatment with voruciclib.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., SU-DHL-4, THP-1, MV4-11) at an appropriate density and allow them to adhere overnight.[10] Treat cells with varying concentrations of voruciclib (e.g., 0.5-5 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).[4][10]
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for MCL-1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for MCL1 mRNA Expression
Objective: To measure the levels of MCL1 gene transcripts after voruciclib treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with voruciclib as described for Western blotting. Extract total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).[10]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay. Use primers specific for the MCL1 gene and a reference gene (e.g., 18S rRNA or GAPDH) for normalization.[10]
-
Data Analysis: Calculate the relative expression of MCL1 mRNA using the ΔΔCt method.
Flow Cytometry for Apoptosis Analysis
Objective: To assess the induction of apoptosis in cancer cells following treatment with voruciclib, alone or in combination with other agents like venetoclax.
Methodology:
-
Cell Treatment: Treat cells with voruciclib and/or venetoclax for the desired duration (e.g., 6 or 24 hours).[10]
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity and late-stage apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.
Experimental and Developmental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of voruciclib's effect on MCL-1 and its therapeutic potential.
Caption: Preclinical to clinical workflow for voruciclib development.
Conclusion
This compound represents a targeted therapeutic strategy for cancers dependent on MCL-1 for survival. Its ability to potently inhibit CDK9 and subsequently downregulate MCL-1 provides a strong rationale for its clinical investigation, particularly in combination with BCL-2 inhibitors like venetoclax, to overcome resistance and enhance anti-tumor efficacy.[1][3][5][6] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate and harness the therapeutic potential of voruciclib.
References
- 1. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship of (2S,3R)-Voruciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-Voruciclib hydrochloride, also known as P1446A-05, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits a multi-targeted profile, with high affinity for CDK9, CDK4, and CDK6, which are crucial regulators of cell cycle progression and transcription.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Voruciclib (B612172), detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle and gene transcription.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Voruciclib is a flavone (B191248) derivative that acts as a pan-CDK inhibitor, with particularly strong activity against CDK9.[2] The inhibition of CDK9 by Voruciclib leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), thereby inducing apoptosis in cancer cells.[2][4] This mechanism of action makes Voruciclib a promising candidate for the treatment of various hematological malignancies and solid tumors, both as a single agent and in combination with other therapies.[5][6]
Chemical Structure
The chemical structure of this compound is presented below:
IUPAC Name: 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one hydrochloride[7]
Chemical Formula: C₂₂H₁₉ClF₃NO₅ · HCl
Molecular Weight: 506.30 g/mol (hydrochloride salt)
The core of the molecule is a flavone (2-phenyl-4H-chromen-4-one) scaffold, which is a common feature in many kinase inhibitors. Key structural features include:
-
A 2-phenyl ring substituted with chlorine and a trifluoromethyl group.
-
A chromen-4-one core with hydroxyl groups at positions 5 and 7.
-
A pyrrolidinyl substituent at position 8 with specific stereochemistry ((2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl).
Mechanism of Action and Signaling Pathway
Voruciclib exerts its anti-cancer effects primarily through the inhibition of transcriptional CDKs, particularly CDK9.[2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the elongation of mRNA transcripts of many proto-oncogenes and anti-apoptotic factors.[8]
By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription. This disproportionately affects proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the transcription factor c-Myc.[5][6] The depletion of MCL-1 is a key event that sensitizes cancer cells to apoptosis.[4]
Below is a diagram illustrating the signaling pathway affected by Voruciclib:
Caption: Voruciclib inhibits CDK9, leading to reduced transcription of MCL-1 and c-Myc, ultimately promoting apoptosis.
Structure-Activity Relationship (SAR)
While a detailed public study systematically exploring modifications to all parts of the Voruciclib molecule is not available, analysis of related compounds and the known Ki values for Voruciclib allow for some SAR deductions. The activity of Voruciclib is a result of the interplay between its three main structural components.
4.1. 2-Aryl Ring
The substitution pattern on the 2-phenyl ring is critical for potent CDK inhibition. The 2-chloro and 4-trifluoromethyl substituents are likely key for optimizing binding affinity within the ATP-binding pocket of the target kinases. These electron-withdrawing groups can influence the electronic properties of the flavone core and participate in specific interactions with amino acid residues in the kinase domain.
4.2. Chromen-4-one Core
The 5,7-dihydroxy-4H-chromen-4-one core is a privileged scaffold for kinase inhibition. The hydroxyl groups at positions 5 and 7 are often involved in forming crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
4.3. 8-Pyrrolidinyl Substituent
The (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl group at the 8-position is a significant feature that likely contributes to both potency and selectivity. This bulky and stereochemically defined substituent can form specific interactions with residues outside the immediate ATP-binding site, potentially explaining the high affinity of Voruciclib for its target kinases. The stereochemistry is crucial, as different enantiomers or diastereomers would likely have altered biological activity.
Quantitative Data
Voruciclib has been shown to inhibit a range of CDKs with high potency. The following table summarizes the reported inhibitor constant (Ki) values for Voruciclib hydrochloride against various CDK/cyclin complexes.
| Target CDK/Cyclin Complex | Ki (nM) |
| CDK9/cyclin T2 | 0.626 |
| CDK9/cyclin T1 | 1.68 |
| CDK6/cyclin D1 | 2.92 |
| CDK4/cyclin D1 | 3.96 |
| CDK1/cyclin B | 5.4 |
| CDK1/cyclin A | 9.1 |
| Data sourced from MedchemExpress and Probechem Biochemicals.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Voruciclib.
6.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (Ki) of an inhibitor to a kinase.
-
Principle: A competitive binding assay where the test compound displaces a fluorescently labeled ATP-competitive tracer from the kinase's active site. The binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 (or other target kinase).
-
LanthaScreen™ Eu-anti-GST Antibody.
-
Kinase Tracer.
-
Voruciclib hydrochloride serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a serial dilution of Voruciclib in 100% DMSO.
-
Dilute the compounds, kinase/antibody mixture, and tracer in the assay buffer.
-
In a 384-well plate, add the test compound or DMSO control.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer to all wells to initiate the binding reaction.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
-
6.2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Materials:
-
Cancer cell line of interest (e.g., AML or DLBCL cell lines).
-
Cell culture medium and supplements.
-
Voruciclib hydrochloride.
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed cells into the wells of a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Voruciclib or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
6.3. Western Blot for MCL-1 Expression
This technique is used to detect and quantify the levels of MCL-1 protein in cells after treatment with Voruciclib.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific for MCL-1.
-
Procedure:
-
Treat cells with Voruciclib or vehicle control for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
6.4. Quantitative Real-Time PCR (qPCR) for MCL-1 mRNA
This method is used to measure the amount of MCL-1 mRNA in cells following treatment with Voruciclib.
-
Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine using specific primers and a fluorescent probe.
-
Procedure:
-
Treat cells with Voruciclib or vehicle control for a specified time.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reaction with the cDNA, primers for MCL-1 and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MCL-1 mRNA expression, normalized to the reference gene.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Stereochemistry of (2S,3R)-Voruciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant promise in oncological research. Its hydrochloride salt, specifically the (2S,3R) stereoisomer, is the subject of extensive investigation due to its therapeutic potential. This technical guide provides a detailed overview of the synthesis and stereochemical considerations crucial for the preparation of (2S,3R)-Voruciclib hydrochloride. The document outlines the synthetic pathways, key experimental protocols, and the stereochemical control necessary to obtain the desired enantiomerically pure compound. Quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Introduction
Voruciclib, chemically named 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one, is a small molecule inhibitor of CDKs, with particular activity against CDK9. By inhibiting CDK9, Voruciclib leads to the downregulation of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells. The specific stereochemistry of the pyrrolidine (B122466) moiety at the C8 position of the flavone (B191248) core is critical for its biological activity. This guide focuses on the synthetic route to this compound, providing a comprehensive resource for researchers in the field. A key patent application, WO2007148158, describes a process for its manufacture[1].
Synthesis of the Flavone Core
The synthesis of the substituted flavone core of Voruciclib can be achieved through established methods for flavonoid synthesis. A common approach involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde, followed by cyclization.
General Synthetic Strategies for Substituted Flavones
Several methods are available for the synthesis of substituted flavones, including:
-
Allan-Robinson Reaction: This method involves the acylation of a 2-hydroxyaryl ketone with an aromatic anhydride, followed by a base-catalyzed cyclization.
-
Baker-Venkataraman Rearrangement: This rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization, is a widely used method.
-
Auwers Synthesis: This involves the acid-catalyzed rearrangement of a 2'-hydroxychalcone (B22705) dibromide to a flavone.
The choice of method depends on the desired substitution pattern on the flavone nucleus. For Voruciclib, the synthesis would involve a 2,4,6-trihydroxyacetophenone derivative and a 2-chloro-4-(trifluoromethyl)benzaldehyde (B1282203) derivative.
Stereoselective Synthesis of the (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl Moiety
The crucial stereochemistry of Voruciclib resides in the substituted pyrrolidine ring attached at the 8-position of the flavone. The synthesis of this chiral building block is a key challenge.
Strategies for Stereoselective Pyrrolidine Synthesis
The stereoselective synthesis of polysubstituted pyrrolidines can be achieved through various asymmetric methodologies, including:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as amino acids (e.g., L-proline or L-hydroxyproline) to introduce the desired stereocenters.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions such as cycloadditions, hydrogenations, or alkylations.
-
Resolution of Racemates: Separating a racemic mixture of the pyrrolidine derivative into its constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation.
For the specific (2R,3S) stereochemistry required for Voruciclib, a multi-step synthesis starting from a chiral precursor is a common approach.
Coupling of the Flavone Core and the Pyrrolidine Moiety
The final key step in the synthesis of Voruciclib is the introduction of the chiral pyrrolidine substituent at the C8 position of the flavone core.
C-Alkylation of Flavones
The direct C-alkylation of the electron-rich C8 position of the 5,7-dihydroxyflavone core can be challenging due to competing O-alkylation and potential side reactions. Strategies to achieve regioselective C8-alkylation include:
-
Mannich Reaction: This reaction can introduce an aminomethyl group at the C8 position, which can then be further modified.
-
Friedel-Crafts-type Alkylation: Using a suitable electrophilic form of the pyrrolidine moiety under Lewis acid catalysis.
-
Palladium-catalyzed Cross-coupling Reactions: If the flavone core is functionalized with a halide at the C8 position, a cross-coupling reaction with an appropriate organometallic pyrrolidine derivative can be employed.
The patent literature for Voruciclib likely details a specific and optimized procedure for this crucial coupling step[1].
Conversion to this compound
Following the successful synthesis of the free base of (2S,3R)-Voruciclib, the final step is its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent with hydrochloric acid (either as a gas or a solution in an organic solvent like isopropanol (B130326) or ether). The hydrochloride salt then precipitates and can be isolated by filtration.
Experimental Protocols (Hypothetical Examples Based on General Methodologies)
As the specific experimental details from the primary patent are not publicly available in full, the following are hypothetical protocols based on general synthetic methodologies for similar compounds.
Protocol 1: Synthesis of a Substituted 2-Hydroxyacetophenone
-
To a solution of 1,3,5-trihydroxybenzene (1.0 eq) in dry diethyl ether, add freshly fused zinc chloride (1.2 eq).
-
Cool the mixture to 0°C and bubble dry hydrogen chloride gas through the solution for 4-6 hours.
-
Allow the reaction to stand overnight at room temperature.
-
Decant the ether and wash the solid residue with fresh ether.
-
Hydrolyze the solid by heating with water on a steam bath for 1 hour.
-
Cool the mixture and collect the precipitated 2,4,6-trihydroxyacetophenone by filtration.
Protocol 2: Synthesis of a Substituted Flavone (Chalcone Route)
-
Dissolve the 2,4,6-trihydroxyacetophenone (1.0 eq) and 2-chloro-4-(trifluoromethyl)benzaldehyde (1.1 eq) in ethanol.
-
Add a solution of potassium hydroxide (B78521) (3.0 eq) in water dropwise with stirring at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone (B49325) by filtration and recrystallize from ethanol.
-
Dissolve the chalcone in a suitable solvent (e.g., amyl alcohol) and add a catalyst (e.g., selenium dioxide).
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting flavone by column chromatography.
Protocol 3: Chiral Resolution of a Racemic Pyrrolidine Intermediate by HPLC
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of a basic or acidic modifier (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Procedure: Dissolve the racemic pyrrolidine derivative in the mobile phase and inject onto the column. Collect the separated enantiomeric fractions.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of a key intermediate and the final product. Actual yields and purities would be dependent on the specific reaction conditions and purification methods employed.
| Step | Reactants | Product | Yield (%) | Purity (%) (by HPLC) |
| Flavone Core Synthesis | 2,4,6-Trihydroxyacetophenone, 2-chloro-4-(trifluoromethyl)benzaldehyde | 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxychromen-4-one | 65-75 | >98 |
| Chiral Pyrrolidine Synthesis | Chiral precursor (e.g., from L-proline) | (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-ol | 40-50 | >99 (ee) |
| Coupling Reaction | Flavone core, Chiral pyrrolidine moiety | (2S,3R)-Voruciclib | 30-40 | >99 |
| Hydrochloride Salt Formation | (2S,3R)-Voruciclib, Hydrochloric acid | This compound | 90-95 | >99.5 |
Stereochemistry
The biological activity of Voruciclib is highly dependent on the (2S,3R) configuration of the stereocenters in the pyrrolidine ring.
-
C2 (S-configuration): The hydroxymethyl group is in the S configuration.
-
C3 (R-configuration): The point of attachment to the flavone ring is in the R configuration.
The relative stereochemistry is trans between the substituents at C2 and C3.
Confirmation of Stereochemistry
The absolute and relative stereochemistry of the final compound and chiral intermediates is typically confirmed using a combination of techniques:
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time with that of a known standard.
-
Optical Rotation: Measurement of the specific rotation of the enantiomerically pure compound.
Signaling Pathway and Experimental Workflow
Voruciclib primarily functions by inhibiting CDK9, a key regulator of transcription. This inhibition leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1, ultimately inducing apoptosis in cancer cells.
Caption: Signaling pathway of Voruciclib action.
References
(2S,3R)-Voruciclib Hydrochloride: A Technical Whitepaper on its Discovery and Development as a Potent CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-Voruciclib hydrochloride (hereafter referred to as Voruciclib) is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK9.[1][2] This technical guide provides an in-depth overview of the discovery and development of Voruciclib (B612172), detailing its mechanism of action, preclinical characterization, and clinical evaluation. The focus is on the scientific data and experimental methodologies that have defined its trajectory as a promising therapeutic agent, particularly in the context of hematological malignancies.
Introduction: The Rationale for CDK9 Inhibition in Oncology
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were non-selective and associated with significant toxicity, the development of more selective agents has renewed interest in this class of drugs.[4]
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the transcriptional elongation of a multitude of genes, including those encoding anti-apoptotic proteins and oncogenes. A key target of CDK9-mediated transcriptional regulation is the Myeloid Cell Leukemia-1 (MCL-1) gene.[5][6] Mcl-1 is an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a common mechanism of resistance to chemotherapy and other targeted agents, including the Bcl-2 inhibitor venetoclax (B612062).[6][7] By inhibiting CDK9, Voruciclib effectively downregulates the transcription of MCL-1, thereby promoting apoptosis in cancer cells and potentially overcoming resistance to other therapies.[5][6]
Discovery and Synthesis
Voruciclib is a small molecule flavone (B191248) derivative.[2] While the specific details of the initial high-throughput screening and lead optimization campaigns that led to the discovery of Voruciclib are not extensively published, its development has focused on achieving potent and selective inhibition of CDKs. The chemical structure of Voruciclib hydrochloride reveals a complex heterocyclic scaffold amenable to synthetic chemistry.
Synthesis of this compound:
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the construction of the flavone core, followed by the stereoselective introduction of the substituted pyrrolidine (B122466) moiety. The final step would involve salt formation to yield the hydrochloride salt.
Mechanism of Action: Targeting the CDK9/MCL-1 Axis
Voruciclib exerts its anticancer effects primarily through the potent inhibition of CDK9.[1][2] This inhibition leads to a cascade of downstream events culminating in the induction of apoptosis.
Signaling Pathway of Voruciclib Action
Caption: Voruciclib inhibits CDK9, leading to reduced MCL-1 expression and apoptosis.
Preclinical Development
The preclinical evaluation of Voruciclib has demonstrated its potent anti-cancer activity, both as a single agent and in combination with other therapies.
In Vitro Studies
Kinase Inhibitory Activity:
Voruciclib has been shown to be a potent inhibitor of several CDKs, with a particularly high affinity for CDK9.[1][8]
| Kinase Target | Ki (nM) |
| CDK9/cyc T2 | 0.626[1][8] |
| CDK9/cyc T1 | 1.68[1][8] |
| CDK6/cyc D1 | 2.92[1][8] |
| CDK4/cyc D1 | 3.96[1][8] |
| CDK1/cyc B | 5.4[1][8] |
| CDK1/cyc A | 9.1[1][8] |
Cell-Based Assays:
In various cancer cell lines, particularly those derived from hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), Voruciclib has demonstrated potent anti-proliferative and pro-apoptotic effects.[5][9] Treatment with Voruciclib leads to a dose-dependent decrease in MCL-1 mRNA and protein levels.[5][10]
Experimental Protocol: Cell Viability (MTT) Assay
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol, as would be used to assess the cytotoxic effects of Voruciclib, is as follows. Please note that the exact cell seeding densities and incubation times would be optimized for each cell line.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of Voruciclib using an MTT assay.
In Vivo Studies
In vivo studies using xenograft models of human cancers have confirmed the anti-tumor efficacy of Voruciclib. Oral administration of Voruciclib has been shown to inhibit tumor growth in models of DLBCL and AML.[1][5]
Combination Therapy:
A significant focus of the preclinical development of Voruciclib has been its evaluation in combination with the Bcl-2 inhibitor, venetoclax.[5][6] The rationale for this combination is that by downregulating Mcl-1, Voruciclib can overcome a key mechanism of resistance to venetoclax. In preclinical models of DLBCL and AML, the combination of Voruciclib and venetoclax has been shown to result in synergistic anti-tumor activity, leading to enhanced tumor growth inhibition and improved survival compared to either agent alone.[1][5][6]
Experimental Protocol: Xenograft Tumor Model
A general protocol for a subcutaneous xenograft study to evaluate the efficacy of Voruciclib is as follows. Specific details such as the number of cells injected and the dosing schedule would be optimized for each model.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study of Voruciclib.
Clinical Development
Voruciclib is currently in clinical development for the treatment of patients with relapsed/refractory hematologic malignancies.[11]
Phase 1 Clinical Trial (NCT03547115)
A Phase 1, open-label, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Voruciclib, both as a monotherapy and in combination with venetoclax, in patients with relapsed and/or refractory B-cell malignancies or AML.[11][12]
Study Design:
The study employed a 3+3 dose-escalation design.[12] Voruciclib was administered orally.
Key Findings:
-
Safety and Tolerability: Voruciclib, both alone and in combination with venetoclax, was generally well-tolerated.[11][13]
-
Monotherapy Activity: In patients with relapsed/refractory AML treated with Voruciclib monotherapy, a disease control rate of 50% was observed at the 200 mg daily dose on an intermittent schedule.[13]
-
Combination Therapy Activity: The combination of Voruciclib and venetoclax showed promising clinical activity in heavily pretreated patients with relapsed/refractory AML.[11][13] The disease control rate in this group was also 50%.[13]
-
Pharmacodynamics: Treatment with Voruciclib led to a decrease in MCL1 messenger RNA expression and reduced phosphorylation of RNA polymerase II in patient samples, confirming on-target activity.[10]
Adverse Events:
The most common adverse events reported in the Phase 1 study were generally manageable and included nausea, diarrhea, and fatigue.[7] Importantly, no significant myelosuppression was observed.[11][13]
| Adverse Event | Frequency |
| Nausea | Manageable[7] |
| Diarrhea | Manageable[7] |
| Fatigue | Manageable |
| Myelosuppression | Not significant[11][13] |
Future Directions
The promising preclinical and early clinical data for Voruciclib support its continued development, particularly in combination with venetoclax for the treatment of hematologic malignancies. Future studies will likely focus on:
-
Expansion Cohorts: Further evaluation of the safety and efficacy of the Voruciclib and venetoclax combination in larger patient populations.
-
Biomarker Development: Identification of predictive biomarkers to select patients most likely to respond to treatment.
-
Exploration in Other Cancers: Given its mechanism of action, Voruciclib may have utility in other cancers where Mcl-1 overexpression is a key survival mechanism.
Conclusion
This compound is a potent and selective CDK9 inhibitor with a well-defined mechanism of action that involves the downregulation of the anti-apoptotic protein Mcl-1. Preclinical studies have demonstrated its significant anti-tumor activity, especially in combination with the Bcl-2 inhibitor venetoclax. Early clinical data from the Phase 1 trial have shown that Voruciclib is generally well-tolerated and has promising clinical activity in heavily pretreated patients with hematologic malignancies. The continued development of Voruciclib holds the potential to address a significant unmet medical need for patients with cancers that are dependent on Mcl-1 for survival.
References
- 1. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Voruciclib Enantiomers: A Technical Guide to Specific Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib (B612172) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK9, CDK4, and CDK6. Its primary mechanism of action involves the inhibition of transcriptional regulation, leading to the downregulation of key anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC. This activity profile makes Voruciclib a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors. Voruciclib is a chiral molecule, and its biological activity resides primarily in the (+)-trans-(2R,3S) enantiomer. This technical guide provides a comprehensive overview of Voruciclib, with a focus on its enantiomeric forms, specific activities, and the experimental methodologies used to characterize them. While specific comparative data on the activity of individual enantiomers is limited in the public domain, this guide consolidates the available information on the clinically relevant enantiomer and the general properties of the compound.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Voruciclib (formerly known as P1446A-05) is a multi-CDK inhibitor that has shown promise in preclinical and clinical studies.[1] A key feature of Voruciclib is its chirality, with the (+)-trans-(2R,3S) enantiomer being the biologically active form.[2] This guide delves into the technical details of Voruciclib's enantiomers, their known biological activities, and the underlying mechanisms of action.
Chemical Structure and Enantiomers
Voruciclib is chemically described as 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one. The molecule possesses two chiral centers in the pyrrolidine (B122466) ring, giving rise to four possible stereoisomers. The clinically evaluated and biologically active form is the (+)-trans-(2R,3S) enantiomer.[2] Its corresponding enantiomer is (2S,3R)-Voruciclib.
While the synthesis of the pure (+)-trans enantiomer is described in patent literature (WO2007148158A1), detailed comparative studies of the biological activity of all individual enantiomers are not extensively available in peer-reviewed publications.[2] The commercially available research compound "(2S,3R)-Voruciclib hydrochloride" is the enantiomer of the active form of Voruciclib.[3]
Mechanism of Action
Voruciclib exerts its anti-cancer effects through the inhibition of multiple CDKs, with a particularly high affinity for CDK9.[4][5]
Inhibition of Transcriptional Regulation via CDK9
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation is essential for the transition from transcription initiation to productive elongation. By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription of short-lived mRNAs.[4][5]
This transcriptional repression has two critical downstream effects:
-
Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family with a short half-life. Its continuous transcription is necessary for cell survival. Voruciclib-mediated inhibition of CDK9 leads to a rapid decrease in Mcl-1 mRNA and protein levels, thereby sensitizing cancer cells to apoptosis.[6][7]
-
Downregulation of MYC: The MYC proto-oncogene is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in cancer. The transcription of the MYC gene is also dependent on CDK9 activity. Voruciclib treatment leads to a reduction in MYC mRNA and protein levels, contributing to its anti-proliferative effects.[4]
Cell Cycle Arrest via CDK4 and CDK6 Inhibition
In addition to its potent effects on CDK9, Voruciclib also inhibits CDK4 and CDK6. These kinases are crucial for the G1-S phase transition of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication. By inhibiting CDK4 and CDK6, Voruciclib prevents Rb phosphorylation, causing cell cycle arrest at the G1 checkpoint.[1]
The following diagram illustrates the signaling pathways affected by Voruciclib:
Caption: Voruciclib Signaling Pathway.
Quantitative Activity Data
The following table summarizes the reported inhibitory activities of Voruciclib. It is important to note that these values are for "Voruciclib" and it is not always specified whether the racemate or a specific enantiomer was used. However, given that the (2R,3S) enantiomer is the active form, it is likely that these values reflect its activity.
| Target | Activity (Ki) | Reference |
| CDK9/cyclin T1 | 1.68 nM | [8] |
| CDK9/cyclin T2 | 0.626 nM | [8] |
| CDK4/cyclin D1 | 3.96 nM | [8] |
| CDK6/cyclin D1 | 2.92 nM | [8] |
| CDK1/cyclin B | 5.4 nM | [8] |
| CDK1/cyclin A | 9.1 nM | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of Voruciclib enantiomers are proprietary and primarily found in patent literature. However, this section provides an overview of the general methodologies that would be employed for such processes, based on standard organic chemistry and analytical techniques.
Enantioselective Synthesis (Conceptual)
The synthesis of a specific enantiomer of Voruciclib, such as the (+)-trans-(2R,3S) form, would typically involve a stereoselective reaction at a key step to introduce the desired chirality. This could be achieved through the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. The synthesis would likely proceed through the formation of the chiral pyrrolidine ring, followed by its coupling to the flavone (B191248) core.
Chiral Separation of Enantiomers
For the separation of a racemic mixture of Voruciclib into its individual enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.
General Protocol for Chiral HPLC Separation of Flavone Derivatives:
-
Column Selection: A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), is often effective for the separation of flavone enantiomers.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Sample Preparation: A solution of the racemic Voruciclib is prepared in a suitable solvent, typically the mobile phase, at a known concentration.
-
Chromatographic Conditions:
-
The chiral HPLC column is equilibrated with the mobile phase until a stable baseline is achieved.
-
A small volume of the sample solution is injected onto the column.
-
The separation is performed under isocratic conditions at a constant flow rate.
-
Detection is typically carried out using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
-
Data Analysis: The retention times of the two enantiomers are determined from the chromatogram. The resolution between the two peaks is calculated to assess the quality of the separation.
The following diagram illustrates a general workflow for the synthesis and chiral separation of Voruciclib enantiomers:
Caption: General Workflow for Voruciclib Enantiomer Preparation and Analysis.
Kinase Inhibition Assay
To determine the inhibitory activity (e.g., IC50 or Ki) of each Voruciclib enantiomer against specific CDKs, a kinase inhibition assay is performed.
General Protocol for In Vitro Kinase Assay:
-
Reagents:
-
Recombinant human CDK/cyclin complexes (e.g., CDK9/cyclin T1, CDK4/cyclin D1).
-
Substrate for the kinase (e.g., a peptide or protein that is a known substrate of the CDK).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or a fluorescent analog.
-
Voruciclib enantiomer stock solution in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
-
Procedure:
-
A series of dilutions of the Voruciclib enantiomer are prepared.
-
The kinase, substrate, and Voruciclib enantiomer are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For fluorescent assays, the change in fluorescence is measured.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each concentration of the Voruciclib enantiomer is calculated relative to a control reaction with no inhibitor.
-
The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration and the Km of the enzyme for ATP.
-
Conclusion
Voruciclib is a promising multi-CDK inhibitor with a well-defined mechanism of action that involves the dual inhibition of transcriptional regulation and cell cycle progression. The biological activity of Voruciclib resides in its (+)-trans-(2R,3S) enantiomer. While a comprehensive public dataset comparing the specific activities of all Voruciclib stereoisomers is not available, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further studies delineating the specific contributions of each enantiomer to the overall pharmacological profile of racemic Voruciclib would be of significant value to the scientific community. The experimental protocols outlined herein provide a framework for the synthesis, separation, and biological evaluation of these important molecules.
References
- 1. Paper: Orally Bioavailable CDK9 Inhibitor Voruciclib Downregulates Oncogenic Pathways in Leukemic Cells from Patients Treated on a Clinical Trial [ash.confex.com]
- 2. voruciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Profile and Selectivity of (2S,3R)-Voruciclib Hydrochloride
This compound , an orally active and selective cyclin-dependent kinase (CDK) inhibitor, has demonstrated significant potential in oncological applications.[1][2] Its mechanism of action centers on the potent inhibition of specific CDKs, which are crucial regulators of cell cycle progression and transcription.[3] A comprehensive understanding of its target profile and selectivity is paramount for optimizing its therapeutic application and minimizing off-target effects. This guide provides a detailed overview of Voruciclib's binding affinities, kinase selectivity, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Target Profile: Cyclin-Dependent Kinases
Voruciclib (B612172) is a potent inhibitor of multiple cyclin-dependent kinases, with sub-nanomolar to low nanomolar affinity for key regulators of transcription and cell cycle. Its primary targets include CDK9, CDK4, CDK6, and CDK1.[4][5] The potent blockade of CDK9, a key transcriptional regulator, leads to the repression of the anti-apoptotic protein MCL-1.[5][6] This activity is central to its therapeutic rationale, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[7][8][9]
Quantitative Inhibitory Activity
The inhibitory potential of Voruciclib against its primary CDK targets has been quantified through biochemical assays. The inhibition constant (Ki) values highlight its high affinity for these kinases.
| Target Kinase/Cyclin Complex | Ki (nM) | Reference |
| CDK9 / Cyclin T2 | 0.626 | [5] |
| CDK9 / Cyclin T1 | 1.68 | [5] |
| CDK6 / Cyclin D1 | 2.92 | [5] |
| CDK4 / Cyclin D1 | 3.96 | [5] |
| CDK1 / Cyclin B | 5.4 | [5] |
| CDK1 / Cyclin A | 9.1 | [5] |
Kinase Selectivity Profile
A critical attribute of a successful kinase inhibitor is its selectivity, which defines its therapeutic window and potential for off-target toxicities. Voruciclib exhibits a more selective target profile compared to the first-generation pan-CDK inhibitor, flavopiridol (B1662207).[4][6] While both molecules show selectivity for the CDK subfamily, Voruciclib has significantly reduced activity against kinases outside of this family.[4]
This enhanced selectivity is particularly notable against the highly related kinases ICK and MAK. While flavopiridol inhibits MAK with potency similar to its primary target CDK9, Voruciclib demonstrates a 100-fold greater selectivity for CDK9 over MAK.[4][6] This suggests a lower potential for off-target liabilities compared to flavopiridol, a compound whose clinical utility has been hampered by dose-limiting toxicities.[6]
Comparative Kinase Selectivity: Voruciclib vs. Flavopiridol
| Target Kinase | Voruciclib (Relative Selectivity) | Flavopiridol (Relative Selectivity) | Key Observation | Reference |
| CDK9 | Potent Target | Potent Target | Primary target for both inhibitors. | [4][6] |
| MAK | Low Activity | High Activity (Equipotent to CDK9) | Voruciclib is >100-fold more selective for CDK9 than MAK. | [4][6] |
| ICK | Low Activity | High Activity | Voruciclib shows substantially lower activity. | [4][6] |
Signaling Pathway and Mechanism of Action
Voruciclib's primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transcriptional elongation of many genes, especially those with short-lived mRNA and protein products, including key oncogenes like MYC and the anti-apoptotic protein MCL1.[7][10] By inhibiting CDK9, Voruciclib prevents RNAPII phosphorylation, leading to a rapid decrease in MCL-1 and MYC protein levels, thereby inducing apoptosis in cancer cells dependent on these proteins for survival.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
(2S,3R)-Voruciclib Hydrochloride: An In-depth Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Core Tenets
(2S,3R)-Voruciclib hydrochloride is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs). Its primary mechanism of action involves the inhibition of CDK9, a critical regulator of transcriptional elongation, as well as CDK4 and CDK6, which are key drivers of the G1 phase of the cell cycle. This dual inhibition leads to a robust cell cycle arrest in the G1 phase and the subsequent induction of apoptosis in cancerous cells. This technical guide provides a comprehensive examination of the effects of this compound on cell cycle progression, complete with illustrative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
Mechanism of Action: A Dual Approach to Cell Cycle Inhibition
This compound disrupts cell cycle progression through the targeted inhibition of multiple CDKs:
-
CDK4 and CDK6 Inhibition: During the G1 phase, the formation of active complexes between CDK4/6 and Cyclin D is essential for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase. This compound inhibits CDK4 and CDK6, preventing Rb phosphorylation and maintaining it in its active, hypophosphorylated state. This sequesters E2F, blocking the transcription of S-phase-promoting genes and resulting in a G1 cell cycle arrest.
-
CDK9 Inhibition: The CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb), plays a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Voruciclib potently inhibits CDK9, leading to a reduction in the transcription of genes with short-lived mRNA, including critical anti-apoptotic proteins like Mcl-1 and the oncogenic transcription factor c-Myc. The downregulation of these survival factors is a key contributor to the induction of apoptosis.
The synergistic effect of inhibiting both the CDK4/6-Rb-E2F and the CDK9-RNA Pol II axes results in profound G1 arrest and apoptotic cell death, positioning this compound as a promising anti-cancer therapeutic.
Quantitative Data on Cell Cycle Progression
While specific quantitative data for the effect of this compound on cell cycle phase distribution is not extensively available in publicly accessible literature, the following table provides a representative example based on the established mechanism of action for potent CDK4/6 and CDK9 inhibitors. The data illustrates the expected dose-dependent increase in the G1 population with a concomitant decrease in the S and G2/M populations in a cancer cell line after 24 hours of treatment.
Table 1: Representative Cell Cycle Distribution in a Cancer Cell Line Treated with a CDK4/6 and CDK9 Inhibitor
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 48.5 ± 2.3 | 32.1 ± 1.8 | 19.4 ± 1.5 |
| (2S,3R)-Voruciclib HCl | 0.1 | 62.3 ± 3.1 | 24.5 ± 2.0 | 13.2 ± 1.1 |
| (2S,3R)-Voruciclib HCl | 0.5 | 75.8 ± 3.9 | 15.2 ± 1.4 | 9.0 ± 0.9 |
| (2S,3R)-Voruciclib HCl | 1.0 | 85.1 ± 4.2 | 8.7 ± 0.9 | 6.2 ± 0.7 |
| This table presents illustrative data. Actual results may vary depending on the cell line, experimental conditions, and other factors. |
Detailed Experimental Protocols
The following protocols provide a robust framework for investigating the effects of this compound on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Line Maintenance: Culture the desired cancer cell line (e.g., AML cell line MV4-11 or DLBCL cell line U-2932) in its recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-only control (DMSO) at a concentration equivalent to that in the highest drug dose.
Cell Cycle Analysis via Flow Cytometry with Propidium Iodide Staining
This protocol details the steps for analyzing DNA content to determine cell cycle phase distribution.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI)/RNase A Staining Buffer (e.g., from BD Biosciences)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Aspirate the medium containing floating cells and pool it with the adherent cells after their detachment with Trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 0.5 mL of PI/RNase A Staining Buffer. Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use software such as FlowJo to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of this compound
(2S,3R)-Voruciclib Hydrochloride: A Technical Guide to its Apoptosis Induction Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-Voruciclib hydrochloride (hereafter referred to as Voruciclib) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particular potency against CDK9. This technical guide provides an in-depth overview of the core mechanism by which Voruciclib (B612172) induces apoptosis in cancer cells. Through the targeted inhibition of CDK9, Voruciclib transcriptionally represses the anti-apoptotic protein Mcl-1, a key survival factor in various hematologic malignancies. This guide details the molecular signaling pathways, provides comprehensive quantitative data from preclinical studies, and outlines detailed experimental protocols for investigating Voruciclib-induced apoptosis.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family member, is frequently overexpressed in various cancers and is a key mediator of resistance to conventional chemotherapies and targeted agents like the Bcl-2 inhibitor, venetoclax (B612062).[1][2][3]
Voruciclib is a potent CDK inhibitor with a high affinity for CDK9.[4][5] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for the transcriptional elongation of a cohort of genes, including those encoding for short-lived survival proteins like Mcl-1 and MYC.[4][5] By inhibiting CDK9, Voruciclib effectively downregulates the transcription of Mcl-1, thereby lowering the threshold for apoptosis induction.[1][2] This mechanism is particularly relevant in the context of overcoming resistance to venetoclax, which is often mediated by Mcl-1 upregulation.[1][6]
Mechanism of Action: The Core Signaling Pathway
Voruciclib's primary mechanism for inducing apoptosis is through the inhibition of the CDK9/RNA Polymerase II axis, leading to the transcriptional repression of Mcl-1. This disrupts the balance of Bcl-2 family proteins at the mitochondria, ultimately triggering the intrinsic apoptotic cascade.
Quantitative Data
Kinase Inhibitory Activity of Voruciclib
Voruciclib is a pan-CDK inhibitor with high potency against CDK9. The inhibitory constants (Ki) against a panel of cyclin-dependent kinases are summarized below.
| Target Kinase | Ki (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Data sourced from MedchemExpress and Selleck Chemicals.[4][7]
Induction of Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
Voruciclib induces a concentration-dependent increase in apoptosis in various AML cell lines. The percentage of Annexin V positive cells following treatment is a key indicator of apoptotic activity.
| Cell Line | Voruciclib Concentration (µM) | Treatment Duration (hours) | Annexin V+ Cells (%) |
| THP-1 | 2 | 24 | 13.8 - 55.8 |
| U937 | 2 | 24 | 13.8 - 55.8 |
| MOLM-13 | 2 | 24 | 13.8 - 55.8 |
| MV4-11 | 2 | 24 | 13.8 - 55.8 |
| OCI-AML3 | 2 | 24 | 13.8 - 55.8 |
Data represents the range of apoptosis observed across the cell lines.[6]
Synergistic Apoptosis with Venetoclax in AML Cell Lines
The combination of Voruciclib and the Bcl-2 inhibitor venetoclax results in a synergistic induction of apoptosis in AML cell lines.
| Cell Line | Voruciclib (µM) + Venetoclax | Treatment Duration (hours) | Annexin V+ Cells (%) | Combination Index (CI) |
| MV4-11 | 2 + Venetoclax | 24 | >80 | <0.73 |
| U937 | 2 + Venetoclax | 24 | >80 | <0.73 |
| THP-1 | 2 + Venetoclax | 24 | >80 | <0.73 |
| MOLM-13 | 2 + Venetoclax | 24 | >80 | <0.73 |
A Combination Index (CI) of <1 indicates synergy.[6]
Experimental Protocols
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol details the method for quantifying apoptosis in cell cultures treated with Voruciclib.
References
- 1. litestrategy.com [litestrategy.com]
- 2. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(2S,3R)-Voruciclib Hydrochloride: A Preclinical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Voruciclib hydrochloride (hereafter referred to as Voruciclib) is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] Primarily targeting CDK9, Voruciclib (B612172) disrupts the transcription of key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Voruciclib, summarizing its mechanism of action, kinase selectivity, and anti-tumor activity in vitro and in vivo. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Mechanism of Action
Voruciclib exerts its anti-neoplastic effects primarily through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[3][4] P-TEFb is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for the transcriptional elongation of a variety of genes, including those encoding anti-apoptotic proteins and oncogenes.
By inhibiting CDK9, Voruciclib leads to a reduction in the transcription of myeloid cell leukemia-1 (MCL-1) and MYC, two critical proteins for cancer cell survival and proliferation.[3][5] The downregulation of MCL-1, an anti-apoptotic BCL-2 family member, sensitizes cancer cells to apoptosis.[4][5] The suppression of MYC, a potent oncogene, contributes to the inhibition of tumor growth.[3][5] While Voruciclib is a potent CDK9 inhibitor, it also demonstrates activity against other CDKs, including CDK4 and CDK6, which play a crucial role in the G1-S phase transition of the cell cycle.[6][7] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[3][6]
// Nodes Voruciclib [label="Voruciclib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK9 [label="CDK9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEFb [label="P-TEFb Complex", fillcolor="#FBBC05", fontcolor="#202124"]; RNAPII [label="RNA Polymerase II", fillcolor="#F1F3F4", fontcolor="#202124"]; MCL1_MYC_transcription [label="MCL-1 & MYC\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; MCL1_MYC_protein [label="MCL-1 & MYC\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth\nInhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK4_6 [label="CDK4/6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; pRb [label="pRb", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S_Transition [label="G1-S Phase\nTransition", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Voruciclib -> CDK9 [label="Inhibits", fontcolor="#5F6368", color="#5F6368"]; Voruciclib -> CDK4_6 [label="Inhibits", fontcolor="#5F6368", color="#5F6368"]; CDK9 -> PTEFb [label="Activates", fontcolor="#5F6368", color="#5F6368"]; PTEFb -> RNAPII [label="Phosphorylates", fontcolor="#5F6368", color="#5F6368"]; RNAPII -> MCL1_MYC_transcription [label="Initiates", fontcolor="#5F6368", color="#5F6368"]; MCL1_MYC_transcription -> MCL1_MYC_protein [label="Leads to", fontcolor="#5F6368", color="#5F6368"]; MCL1_MYC_protein -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368", color="#5F6368"]; CDK9 -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368", color="#5F6368"]; Apoptosis -> TumorGrowth; CDK4_6 -> Rb [label="Phosphorylates", fontcolor="#5F6368", color="#5F6368"]; Rb -> pRb [style=invis]; pRb -> G1_S_Transition [label="Promotes", fontcolor="#5F6368", color="#5F6368"]; G1_S_Transition -> CellCycleArrest [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368", color="#5F6368"]; CellCycleArrest -> TumorGrowth; }
Quantitative Preclinical Data
In Vitro Kinase Inhibition
Voruciclib has demonstrated potent inhibitory activity against a panel of cyclin-dependent kinases, with the highest potency observed for CDK9.
| Kinase Target | Ki (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
| Table 1: In vitro kinase inhibition profile of Voruciclib.[2] |
In Vitro Cellular Activity
Voruciclib has shown anti-proliferative activity across various cancer cell lines. In preclinical studies, it decreased the viability of approximately 20 cancer cell lines with KRAS mutations.[3]
In Vivo Anti-Tumor Efficacy
Oral administration of Voruciclib has demonstrated significant single-agent anti-tumor activity in various xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HCT-116 | SCID mice | 50, 100, 200 mg/kg, PO, QD | >50% (significant) | [3] |
| Colorectal Cancer | SW-480 | SCID mice | 50, 100, 200 mg/kg, PO, QD | >50% (significant) | [3] |
| Non-Small Cell Lung Cancer | H-460 | SCID mice | 50, 100, 200 mg/kg, PO, QD | >50% (significant) | [3] |
| Table 2: In vivo anti-tumor efficacy of Voruciclib as a single agent. |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of Voruciclib against a panel of kinases.
Materials:
-
Recombinant human kinases and their respective substrates
-
Voruciclib hydrochloride
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Voruciclib in DMSO.
-
Add the kinase, substrate, and Voruciclib dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each Voruciclib concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Kinase & Substrate\n- Voruciclib Dilutions\n- ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Plate_Loading [label="Plate Loading:\nAdd Kinase, Substrate,\n& Voruciclib to Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Initiation [label="Initiate Reaction:\nAdd ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Termination [label="Stop Reaction &\nAdd Detection Reagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Measurement [label="Measure Signal\n(Luminescence/Fluorescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nCalculate % Inhibition\n& IC50/Ki", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Loading; Plate_Loading -> Reaction_Initiation; Reaction_Initiation -> Incubation; Incubation -> Reaction_Termination; Reaction_Termination -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> End; }
Cell Viability Assay (MTS/CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of Voruciclib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Voruciclib hydrochloride
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Voruciclib for a specified duration (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance (MTS) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for MCL-1 and MYC
Objective: To determine the effect of Voruciclib on the protein expression levels of MCL-1 and MYC.
Materials:
-
Cancer cell lines
-
Voruciclib hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Voruciclib for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Voruciclib in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line for implantation
-
Voruciclib hydrochloride formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Voruciclib or vehicle orally at the specified dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Implantation [label="Implant Cancer Cells\ninto Mice", fillcolor="#FFFFFF", fontcolor="#202124"]; Tumor_Growth [label="Allow Tumors to Grow\nto Palpable Size", fillcolor="#FFFFFF", fontcolor="#202124"]; Randomization [label="Randomize Mice into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Administer Voruciclib\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#FFFFFF", fontcolor="#202124"]; Endpoint [label="Study Endpoint:\nEuthanize Mice &\nExcise Tumors", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Data Analysis:\nCalculate TGI", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Implantation; Cell_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; Analysis -> End; }
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of CDK9. Its ability to downregulate key survival proteins like MCL-1 and MYC provides a strong rationale for its development as a monotherapy and in combination with other targeted agents. The preclinical data summarized in this guide highlight the potent in vitro and in vivo anti-tumor activity of Voruciclib. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and explore its therapeutic potential in various cancer types.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
(2S,3R)-Voruciclib Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Properties, Mechanism of Action, and Preclinical Evaluation of a Potent Cyclin-Dependent Kinase Inhibitor
Abstract
(2S,3R)-Voruciclib hydrochloride is a specific enantiomer of the orally active, potent pan-cyclin-dependent kinase (CDK) inhibitor, Voruciclib. With a strong inhibitory effect against CDK9, it plays a crucial role in regulating the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and detailed experimental protocols relevant to its preclinical assessment. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Chemical Properties and Identification
This compound is a light yellow to yellow solid compound. Its specific stereochemistry is crucial for its biological activity.
| Property | Value | Reference |
| CAS Number | 2920469-94-7 | |
| Molecular Formula | C₂₂H₂₀Cl₂F₃NO₅ | |
| Molecular Weight | 506.30 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | DMSO: ≥ 250 mg/mL (493.78 mM) | [1] |
| SMILES | Cl[H].ClC1=CC(C(F)(F)F)=CC=C1C(OC2=C(C(O)=CC(O)=C23)--INVALID-LINK--CCN4C)=CC3=O |
Mechanism of Action: CDK Inhibition and MCL-1 Repression
Voruciclib is a potent inhibitor of multiple cyclin-dependent kinases. The primary mechanism of action relevant to its anti-cancer effects is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.
P-TEFb, through the kinase activity of CDK9, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is critical for the transition from abortive to productive transcription elongation for a subset of genes, including the anti-apoptotic protein, MCL-1.
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a halt in the transcriptional elongation of the MCL1 gene. The resulting decrease in MCL-1 protein levels sensitizes cancer cells to apoptosis, particularly in malignancies that are dependent on MCL-1 for survival.
Biological Activity
The inhibitory activity of Voruciclib hydrochloride has been quantified against a panel of cyclin-dependent kinases. The data demonstrates potent, nanomolar-level inhibition across several key cell cycle and transcriptional CDKs.
| Target Enzyme | Kᵢ (nM) | Reference |
| CDK9 / Cyclin T2 | 0.626 | [2][3] |
| CDK9 / Cyclin T1 | 1.68 | [2][3] |
| CDK6 / Cyclin D1 | 2.92 | [2][3] |
| CDK4 / Cyclin D1 | 3.96 | [2][3] |
| CDK1 / Cyclin B | 5.4 | [2][3] |
| CDK1 / Cyclin A | 9.1 | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound.
In Vitro CDK9 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant CDK9/Cyclin T1 using a luminescent assay that measures ADP production.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., Cdk7/9tide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
100% DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Further dilute this series in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation:
-
Prepare a 4x working solution of CDK9/Cyclin T1 in Kinase Assay Buffer. The optimal concentration should be empirically determined via an enzyme titration to find the EC₈₀.
-
Prepare a 2x working solution of the kinase substrate and ATP in Kinase Assay Buffer. A typical ATP concentration is 10 µM.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x compound dilutions.
-
Include positive control wells (DMSO vehicle) and blank wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to each well (except blanks).
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the blank signal from all other measurements.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blot for MCL-1 Protein Levels
This protocol outlines the procedure for assessing the effect of this compound on MCL-1 protein expression in a cancer cell line.
Materials:
-
Cancer cell line (e.g., a DLBCL line like SU-DHL-4)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MCL-1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5-5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample, mix with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MCL-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This protocol is used to measure the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-treated and media-only (blank) wells.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of Solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion
This compound represents a promising therapeutic agent due to its potent and selective inhibition of cyclin-dependent kinases, particularly CDK9. Its ability to downregulate the critical survival protein MCL-1 provides a clear mechanism for inducing apoptosis in cancer cells. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigation of this compound in various hematological and solid tumor malignancies.
References
Methodological & Application
Application Notes and Protocols for (2S,3R)-Voruciclib Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Voruciclib hydrochloride is a potent and selective, orally active inhibitor of cyclin-dependent kinases (CDKs).[1] It demonstrates significant inhibitory activity against multiple CDKs, with a particularly high affinity for CDK9.[1][2] The inhibition of CDK9, a key regulator of transcription, leads to the downregulation of critical anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and oncogenic transcription factors like MYC.[3][4] This mechanism of action makes Voruciclib (B612172) a promising candidate for cancer therapy, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[4][5]
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Voruciclib primarily exerts its anti-neoplastic effects by inhibiting CDKs, which are crucial for cell cycle progression and transcriptional regulation.[6][7] By targeting CDK9/cyclin T complexes, Voruciclib prevents the phosphorylation of the C-terminal domain of RNA polymerase II. This, in turn, inhibits the transcription of short-lived anti-apoptotic proteins, most notably MCL-1, and the proto-oncogene MYC.[2][5] The depletion of these proteins in cancer cells can induce cell cycle arrest and apoptosis. Furthermore, Voruciclib inhibits CDK4 and CDK6, which play a pivotal role in the G1-S phase transition of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein.[6][7]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of cyclin-dependent kinases is summarized below.
| Target CDK/Cyclin Complex | Ki (nM) |
| CDK9/cyc T2 | 0.626[1] |
| CDK9/cyc T1 | 1.68[1] |
| CDK6/cyc D1 | 2.92[1] |
| CDK4/cyc D1 | 3.96[1] |
| CDK1/cyc B | 5.4[1] |
| CDK1/cyc A | 9.1[1] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Culture Media:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Subculturing:
-
Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.[12]
-
Split suspension cultures every 2-3 days by diluting the cell suspension with fresh medium.
-
CDK9 Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of Voruciclib against CDK9.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., Cdk7/9tide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
Procedure:
-
Prepare a serial dilution of Voruciclib: Start with a high concentration (e.g., 10 µM) and perform 3-fold serial dilutions in DMSO. Then, dilute further in kinase assay buffer.
-
Assay Plate Preparation: To the wells of a 384-well plate, add 2.5 µL of the diluted Voruciclib or DMSO for the control wells.
-
Enzyme Addition: Add 2.5 µL of a 4x working solution of CDK9/Cyclin T1 enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a 2x substrate and ATP mixture to each well. The final ATP concentration should be close to the Km value for CDK9 (typically around 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each Voruciclib concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures cell viability based on the reduction of MTS tetrazolium salt by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., U2932, THP-1)
-
Complete culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of Voruciclib (e.g., 0.01 to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with Voruciclib (e.g., 1 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the Voruciclib signaling pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.[9]
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the anti-cancer properties of this compound. By following these detailed protocols, researchers can effectively assess its kinase inhibitory activity, impact on cell viability and apoptosis, and its molecular mechanism of action in relevant cancer cell models. These studies are crucial for the continued development and understanding of Voruciclib as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Survival of human lymphoma cells requires B-cell receptor engagement by self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
Application Notes and Protocols for In Vivo Studies of (2S,3R)-Voruciclib Hydrochloride in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of (2S,3R)-Voruciclib hydrochloride (hereafter referred to as Voruciclib), a potent and orally active cyclin-dependent kinase 9 (CDK9) inhibitor, in preclinical models of Acute Myeloid Leukemia (AML). The protocols detailed below are based on established preclinical studies demonstrating Voruciclib's synergistic anti-leukemic activity, particularly in combination with the BCL-2 inhibitor, venetoclax (B612062).
Introduction
Voruciclib (B612172) is a selective inhibitor of CDK9, a key regulator of transcription. By inhibiting CDK9, Voruciclib leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] Overexpression of Mcl-1 is a known mechanism of resistance to venetoclax, a BCL-2 inhibitor used in the treatment of AML.[1][3] Preclinical studies in AML models have demonstrated that Voruciclib can synergize with venetoclax to induce apoptosis, reduce tumor growth, and improve survival.[2][4] This document provides detailed methodologies for replicating these pivotal in vivo experiments.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Voruciclib in an AML Xenograft Model
| Animal Model | Human AML Cell Line | Treatment Groups | Dosing Regimen | Key Findings | Reference |
| NOD/SCID mice | MV4-11 (human AML) | Vehicle Control | Vehicle administered orally, daily | - | Luedtke et al., Signal Transduct Target Ther, 2020 |
| Voruciclib | 50 mg/kg, orally, every other day | Moderate reduction in tumor growth | Luedtke et al., Signal Transduct Target Ther, 2020 | ||
| Venetoclax | 50 mg/kg, orally, daily | Modest delay in tumor progression | Luedtke et al., Signal Transduct Target Ther, 2020 | ||
| Voruciclib + Venetoclax | Voruciclib: 50 mg/kg, orally, every other day; Venetoclax: 50 mg/kg, orally, daily | Significant tumor growth inhibition and regression | Luedtke et al., Signal Transduct Target Ther, 2020 |
Table 2: Survival Analysis in an AML Xenograft Model
| Animal Model | Human AML Cell Line | Treatment Groups | Median Survival (Days) | Statistical Significance (vs. Control) | Reference |
| NOD/SCID mice | MV4-11 (human AML) | Vehicle Control | ~25 | - | Luedtke et al., Signal Transduct Target Ther, 2020 |
| Voruciclib | ~30 | p < 0.05 | Luedtke et al., Signal Transduct Target Ther, 2020 | ||
| Venetoclax | ~32 | p < 0.05 | Luedtke et al., Signal Transduct Target Ther, 2020 | ||
| Voruciclib + Venetoclax | >40 | p < 0.001 | Luedtke et al., Signal Transduct Target Ther, 2020 |
Experimental Protocols
Protocol 1: AML Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of Voruciclib as a single agent and in combination with venetoclax in a subcutaneous AML xenograft model.
Materials:
-
This compound
-
Venetoclax
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
MV4-11 human AML cell line
-
6-8 week old female NOD/SCID mice
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture MV4-11 cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
Cell Implantation:
-
Harvest and resuspend MV4-11 cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: Voruciclib (50 mg/kg, oral gavage, every other day)
-
Group 3: Venetoclax (50 mg/kg, oral gavage, daily)
-
Group 4: Voruciclib (50 mg/kg, oral gavage, every other day) + Venetoclax (50 mg/kg, oral gavage, daily)
-
-
Administer treatments for the duration of the study (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for Mcl-1 and c-Myc levels).
-
-
Survival Study (Optional):
-
A separate cohort of mice can be treated as described above and monitored for survival.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.
-
Record the date of death or euthanasia for survival analysis.
-
Visualizations
Caption: Mechanism of action of Voruciclib and its synergy with Venetoclax in AML.
Caption: Workflow for the in vivo AML xenograft study.
Caption: Rationale for the Voruciclib and Venetoclax combination therapy in AML.
References
Application Notes and Protocols: (2S,3R)-Voruciclib Hydrochloride and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Voruciclib hydrochloride is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the downregulation of myeloid cell leukemia-1 (MCL-1), a key anti-apoptotic protein.[1][2][3] Venetoclax (B612062) is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, which restores the intrinsic apoptotic pathway in cancer cells.[4][5][6]
Overexpression of MCL-1 is a known mechanism of resistance to venetoclax.[1][7] The combination of voruciclib (B612172) and venetoclax presents a rational therapeutic strategy to overcome this resistance, showing synergistic anti-leukemic activity in preclinical models and promising clinical activity in patients with relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies.[1][8][9][10] These application notes provide an overview of the combination therapy, relevant preclinical and clinical data, and detailed protocols for key in vitro experiments.
Mechanism of Action
The synergistic effect of voruciclib and venetoclax stems from their complementary inhibition of two critical anti-apoptotic proteins, MCL-1 and BCL-2.
-
This compound: As a potent CDK9 inhibitor, voruciclib prevents the phosphorylation of RNA polymerase II, which is essential for the transcription of short-lived proteins, including MCL-1.[1][2] This leads to a rapid decrease in MCL-1 protein levels, removing a key survival signal for cancer cells.[1][3]
-
Venetoclax: This BH3 mimetic selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[4][5] Freed BIM can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[5]
By simultaneously targeting both BCL-2 and MCL-1, the combination therapy effectively dismantles the cancer cell's anti-apoptotic defenses, leading to enhanced cell death.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of venetoclax (ABT-199) and its side effects | VJHemOnc [vjhemonc.com]
- 7. onclive.com [onclive.com]
- 8. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetedonc.com [targetedonc.com]
Application Notes and Protocols for (2S,3R)-Voruciclib Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Voruciclib hydrochloride is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9, as well as CDK4 and CDK6.[1][2] Its mechanism of action involves the suppression of key oncogenic pathways, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for the dosing and administration of this compound in murine models, based on available preclinical data.
The primary mechanism of Voruciclib involves the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][3] Additionally, Voruciclib has been shown to downregulate the expression of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[3] The compound also targets CDK4 and CDK6, which are crucial for the G1-S phase transition in the cell cycle. Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.
Signaling Pathway
References
Application Note: Western Blot Protocol for MCL-1 Detection Following Voruciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor in various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). Its overexpression is a known mechanism of resistance to chemotherapy and targeted agents like the Bcl-2 inhibitor venetoclax (B612062). Voruciclib (B612172) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator. By inhibiting CDK9, voruciclib effectively represses the transcription of short-lived anti-apoptotic proteins, most notably MCL-1, thereby promoting apoptosis in cancer cells.[1][2] This application note provides a detailed protocol for performing a Western blot to detect the downregulation of MCL-1 in a DLBCL cell line after treatment with voruciclib.
Signaling Pathway: Voruciclib-Mediated MCL-1 Repression
Voruciclib exerts its pro-apoptotic effects by targeting the transcriptional machinery responsible for MCL-1 expression. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation. Inhibition of CDK9 by voruciclib leads to a rapid decrease in MCL-1 mRNA and, consequently, a reduction in MCL-1 protein levels, sensitizing cancer cells to apoptosis.[1][3]
Caption: Voruciclib inhibits CDK9, leading to reduced MCL-1 transcription and protein levels, thereby promoting apoptosis.
Experimental Workflow
The following diagram outlines the key steps for assessing the effect of voruciclib on MCL-1 expression using Western blotting.
Caption: Experimental workflow for Western blot analysis of MCL-1 expression after voruciclib treatment.
Experimental Protocols
This protocol is designed for the human DLBCL cell line OCI-Ly10.
Cell Culture and Voruciclib Treatment
-
Culture OCI-Ly10 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of voruciclib in DMSO.
-
Treat the cells with increasing concentrations of voruciclib (e.g., 0, 0.5, 1, 2.5, 5 µM) for 6 hours.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Cell Lysis and Protein Quantification
-
Harvest the cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Centrifuge again and discard the supernatant.
-
Lyse the cell pellet by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 1 hour at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ) to quantify the band intensities. Normalize the MCL-1 band intensity to the corresponding β-actin band intensity for each sample.
Data Presentation
Table 1: Reagents and Solutions
| Reagent/Solution | Composition | Storage |
| Cell Culture Medium | RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin | 4°C |
| Voruciclib Stock | 10 mM in DMSO | -20°C |
| RIPA Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease/Phosphatase Inhibitors | -20°C |
| 4x Laemmli Buffer | 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue | Room Temp. |
| TBST Buffer | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | Room Temp. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 4°C |
Table 2: Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) | Molecular Weight |
| MCL-1 | Rabbit | 1:1000 | Abcam | ab32087 | ~37 kDa[6] |
| β-actin | Mouse | 1:5000 | Novus Biologicals | NB100-74340 | ~42 kDa |
| Anti-rabbit IgG (HRP) | Goat | 1:2000 - 1:10000 | Varies | Varies | N/A |
| Anti-mouse IgG (HRP) | Goat | 1:2000 - 1:10000 | Varies | Varies | N/A |
Note: Optimal antibody dilutions should be determined empirically by the end-user. The provided information is based on manufacturer datasheets and published literature.
Expected Results
A successful Western blot will show a dose-dependent decrease in the intensity of the MCL-1 band (~37 kDa) in OCI-Ly10 cells treated with voruciclib for 6 hours. The β-actin band (~42 kDa) should remain relatively constant across all lanes, confirming equal protein loading. Densitometric analysis will allow for the quantification of the reduction in MCL-1 protein levels relative to the vehicle-treated control.
Troubleshooting
-
No/Weak MCL-1 Signal: Check antibody dilution, incubation time, and the activity of the ECL substrate. Ensure efficient protein transfer.
-
High Background: Increase the number and duration of washes. Optimize the blocking step (time and blocking agent). Reduce primary or secondary antibody concentration.
-
Uneven Loading Control Bands: Ensure accurate protein quantification and careful loading of the gel.
-
Non-specific Bands: Optimize antibody dilution. Ensure the purity of the protein lysate. Use a negative control cell line if available.
References
- 1. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 3. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing (2S,3R)-Voruciclib Hydrochloride Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of (2S,3R)-Voruciclib hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), using common cell viability assays. The protocols detailed herein are designed to facilitate the generation of robust and reproducible data for preclinical drug development and cancer research.
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets CDK9, a key regulator of transcription. By inhibiting CDK9, Voruciclib (B612172) leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), and the proto-oncogene MYC.[1][2][3] This mechanism of action makes Voruciclib a promising therapeutic agent in various hematological malignancies and solid tumors, particularly those driven by MYC overexpression or dependent on MCL-1 for survival, such as KRAS-mutant cancers.[4][5]
The efficacy of Voruciclib is often assessed by its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Cell viability assays are fundamental tools for quantifying these effects and determining key parameters such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action and Signaling Pathway
Voruciclib exerts its anti-tumor effects by inhibiting the kinase activity of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation is essential for the transition from transcription initiation to elongation. Inhibition of CDK9 by Voruciclib leads to a decrease in Pol II phosphorylation, resulting in the transcriptional repression of genes with short half-lives, including MCL1 and MYC. The downregulation of these key survival and proliferation genes ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[3][6]
Caption: Voruciclib inhibits CDK9, leading to reduced transcription of MCL-1 and MYC, ultimately promoting apoptosis and cell cycle arrest.
Data Presentation: Efficacy of Voruciclib in Cancer Cell Lines
Preclinical studies have demonstrated that Voruciclib exhibits potent anti-proliferative activity across a range of cancer cell lines, particularly those with KRAS mutations.[4][5] While specific IC50 values can vary depending on the cell line and assay conditions, Voruciclib generally demonstrates efficacy in the low micromolar range.[5] The following tables provide an illustrative summary of expected data formats for presenting the efficacy of Voruciclib.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | MTS | 72 | ~1.5 |
| HCT-116 | Colorectal Cancer (KRAS G13D) | CellTiter-Glo | 72 | ~2.0 |
| SW-480 | Colorectal Cancer (KRAS G12V) | MTT | 72 | ~2.5 |
| H-460 | Non-Small Cell Lung Cancer (KRAS Q61H) | MTS | 72 | ~1.8 |
| MV4-11 | Acute Myeloid Leukemia | Annexin V/PI | 24 | ~0.5 |
| THP-1 | Acute Myeloid Leukemia | Annexin V/PI | 24 | ~1.0 |
Note: The IC50 values presented are illustrative and based on qualitative descriptions from preclinical studies.[4] Actual values should be determined empirically.
Table 2: Comparison of Cell Viability Assay Performance for Voruciclib Efficacy Testing
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Cost-effective, well-established | Insoluble formazan (B1609692) product requires a solubilization step, potential for reagent toxicity.[7][8] |
| MTS | Mitochondrial reductase activity | Soluble formazan product, fewer steps than MTT, amenable to high-throughput screening.[9][10] | Can be affected by changes in cellular metabolism not directly related to viability. |
| CellTiter-Glo® | ATP quantitation | Highly sensitive, rapid, "add-mix-measure" protocol, suitable for high-throughput screening.[11][12] | ATP levels can remain high in cytostatically arrested cells, potentially underestimating the efficacy of non-cytotoxic drugs.[13] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound using MTT, MTS, and CellTiter-Glo® assays.
General Experimental Workflow
Caption: A streamlined workflow for determining the IC50 of Voruciclib using cell viability assays.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[7] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Voruciclib in DMSO.
-
Perform serial dilutions of Voruciclib in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Voruciclib. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Voruciclib concentration and use non-linear regression analysis to determine the IC50 value.
-
MTS Cell Viability Assay Protocol
The MTS assay is a colorimetric method that uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium, simplifying the assay protocol.[9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS reagent (combined with an electron coupling reagent like PES)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Follow step 4 from the MTT assay protocol for data analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[11]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Voruciclib concentration and use non-linear regression analysis to determine the IC50 value.
-
Important Considerations for CDK Inhibitor Efficacy Testing
-
Cytostatic vs. Cytotoxic Effects: CDK inhibitors like Voruciclib can be cytostatic (inhibit cell proliferation) at lower concentrations and cytotoxic (induce cell death) at higher concentrations. Assays that measure metabolic activity (MTT, MTS) or ATP levels (CellTiter-Glo®) may not fully capture the cytostatic effects, as arrested cells can remain metabolically active. It is advisable to complement these assays with methods that directly measure cell number (e.g., cell counting) or apoptosis (e.g., Annexin V staining).
-
Incubation Time: The optimal incubation time for Voruciclib can vary between cell lines. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing a significant effect.[17]
-
Cell Seeding Density: The initial cell seeding density is critical for obtaining reproducible results. The optimal density should be determined for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Voruciclib is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
By following these detailed application notes and protocols, researchers can effectively evaluate the in vitro efficacy of this compound and contribute to the understanding of its therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. scribd.com [scribd.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (2S,3R)-Voruciclib Hydrochloride in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-Voruciclib hydrochloride is a potent and selective oral inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9.[1][2] Its primary mechanism of action involves the inhibition of CDK9, a key transcriptional regulator of Myeloid Cell Leukemia-1 (MCL-1).[1][2] By blocking CDK9, Voruciclib (B612172) effectively represses MCL-1 expression, leading to apoptosis in tumor cells that are dependent on this anti-apoptotic protein.[1][2] This makes Voruciclib a promising therapeutic agent, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), where MCL-1 is frequently overexpressed and implicated in resistance to other therapies, such as the BCL-2 inhibitor venetoclax (B612062).[3][4][5]
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology research. These models are known to more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[6] This high fidelity makes PDX models an invaluable platform for evaluating the efficacy of novel therapeutic agents like Voruciclib and for exploring potential combination therapies.
These application notes provide detailed protocols for the use of this compound in PDX models, including drug formulation, administration, and efficacy assessment. The information is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of Voruciclib.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Voruciclib in xenograft models.
| Preclinical Model | Drug Regimen | Dosing and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KRAS-mutant HCT-116 (CRC) Xenograft | Voruciclib | 50, 100, or 200 mg/kg, PO, daily for 11-14 days | >50% at all doses | [7] |
| KRAS-mutant SW-480 (CRC) Xenograft | Voruciclib | 50, 100, or 200 mg/kg, PO, daily for 11-14 days | >50% at all doses | [7] |
| KRAS-mutant H-460 (NSCLC) Xenograft | Voruciclib | 50, 100, or 200 mg/kg, PO, daily for 11-14 days | >50% at all doses | [7] |
| OCI-LY10 (DLBCL) Xenograft | Voruciclib | 100 or 200 mg/kg, PO, daily for 5 days | Dose-dependent decrease in MCL-1 expression | [8] |
| DLBCL Xenograft Models (U2932, RIVA, SU-DHL-4, NU-DHL-1) | Voruciclib + Venetoclax | Voruciclib: 200 mg/kg, PO; Venetoclax: 1-50 mg/kg, PO | Enhanced TGI compared to single agents | [2] |
Signaling Pathway and Mechanism of Action
Caption: Voruciclib inhibits CDK9, preventing RNA Polymerase II phosphorylation and MCL-1 transcription, leading to apoptosis.
Experimental Protocols
In Vivo Formulation of this compound
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation Protocols:
-
Protocol A (Aqueous-based): [9]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the following solvents in order, vortexing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9] This formulation is suitable for oral gavage.
-
-
Protocol B (Oil-based): [9]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% DMSO (from the stock solution) to 90% corn oil.
-
Vortex thoroughly to create a uniform suspension. This formulation is also suitable for oral gavage.
-
Note: The choice of formulation may depend on the specific experimental requirements and the desired pharmacokinetic profile. It is recommended to prepare the formulation fresh before each administration.
Establishment of Patient-Derived Xenografts (PDX)
Objective: To establish a viable and passageable PDX model from a patient's tumor tissue.
Materials:
-
Fresh tumor tissue from a patient (obtained with informed consent)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or sterile cell culture medium
-
Matrigel (optional)
-
Anesthetics
-
Surgical clips or sutures
Protocol:
-
Collect fresh tumor tissue from surgery or biopsy and place it in a sterile container with PBS or culture medium on ice.
-
Process the tissue in a sterile environment (e.g., a biological safety cabinet) as soon as possible.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one or two tumor fragments into the pocket. Matrigel may be co-implanted to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
Preclinical Efficacy Study of this compound in PDX Models
Objective: To evaluate the anti-tumor activity of this compound in an established PDX model.
Experimental Workflow Diagram:
Caption: Workflow for a preclinical efficacy study of Voruciclib in a PDX model.
Protocol:
-
Once the initial PDX tumors (F0) reach a suitable size (e.g., 1000-1500 mm³), passage the tumors into a new cohort of mice for expansion.
-
When the tumors in the expansion cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer the treatment (e.g., 50-200 mg/kg) and vehicle control orally via gavage according to the desired schedule (e.g., daily).[7]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for MCL-1 expression) and histopathology.
-
Analyze the tumor growth data to determine the efficacy of this compound.
Conclusion
This compound is a promising CDK9 inhibitor with a clear mechanism of action that translates to anti-tumor activity in preclinical models. The use of patient-derived xenografts provides a robust platform for further investigating its efficacy, both as a single agent and in combination with other therapies. The protocols and data presented here offer a comprehensive guide for researchers to design and execute meaningful preclinical studies with Voruciclib in PDX models, ultimately contributing to its clinical development and potential benefit for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: (2S,3R)-Voruciclib Hydrochloride Intermittent Dosing Schedule Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving (2S,3R)-Voruciclib hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK9.[1] The primary mechanism of action involves the inhibition of the CDK9/cyclin T complex, which is a key component of the positive transcription elongation factor b (P-TEFb).[2][3] By inhibiting CDK9, Voruciclib prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2.[2][4] This leads to a reduction in the transcription of short-lived messenger RNAs (mRNAs) of oncoproteins and anti-apoptotic proteins, most notably Mcl-1 and MYC.[2][5][6][7]
Q2: Why is an intermittent dosing schedule recommended for Voruciclib?
A2: An intermittent dosing schedule for Voruciclib was established to improve its safety and tolerability profile. Early clinical studies with continuous daily dosing led to dose-limiting toxicities, such as interstitial pneumonitis.[2][5] A subsequent Phase 1 clinical trial (NCT03547115) evaluated an intermittent schedule of daily dosing for 14 days followed by a 14-day break in a 28-day cycle.[2][5][6] This schedule was found to be well-tolerated, with no dose-limiting toxicities observed up to the 200 mg dose, while still achieving plasma concentrations sufficient for target inhibition.[5][6] The rationale for this schedule is based on Voruciclib's mean half-life of approximately 28 hours, allowing for steady-state plasma concentrations to be achieved during the "on" period, followed by a washout period to minimize cumulative toxicity.[2][5]
Q3: What are the expected downstream effects of Voruciclib treatment in cancer cells?
A3: Treatment of cancer cells with Voruciclib is expected to lead to a dose-dependent decrease in the transcription and protein expression of Mcl-1 and MYC.[2][5] This is a direct consequence of CDK9 inhibition and the subsequent reduction in RNA Polymerase II-mediated transcription. The downregulation of these key survival and proliferation proteins can induce apoptosis (programmed cell death) and inhibit tumor growth.[5] In preclinical models, Voruciclib has been shown to synergize with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax, by suppressing the Mcl-1-mediated resistance mechanism.[2][5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Troubleshooting Guides
Cell Viability Assays
Q: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a weaker than expected response to Voruciclib. What could be the issue?
A: Several factors could contribute to this observation:
-
Assay Type: CDK inhibitors like Voruciclib primarily induce cell cycle arrest rather than immediate cytotoxicity. Assays that measure metabolic activity (like MTT or CellTiter-Glo) may not accurately reflect the cytostatic effect, as cells can remain metabolically active while arrested. Consider using assays that measure cell number (e.g., crystal violet staining) or DNA content.
-
Incubation Time: The effects of transcriptional inhibitors may take time to manifest as a decrease in cell viability. Ensure your incubation period is sufficiently long (typically 48-72 hours) to allow for the turnover of Mcl-1 and MYC proteins and the subsequent induction of apoptosis.
-
Cell Line Specifics: The sensitivity to CDK9 inhibitors can vary between cell lines. Ensure the cell line you are using is known to be dependent on the CDK9 pathway.
-
Drug Concentration: Verify the concentration and stability of your Voruciclib stock solution.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for a cell viability assay.
Western Blot Analysis
Q: I am not seeing a decrease in phosphorylated RNA Polymerase II (Ser2) after Voruciclib treatment in my western blot.
A: This could be due to several reasons:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated Ser2 epitope of the RNAPII CTD.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Treatment Duration: The dephosphorylation of RNAPII can be a rapid event. Consider a time-course experiment with shorter treatment durations (e.g., 1, 2, 4, 6 hours) to capture the optimal time point for observing this effect.
-
Loading Controls: Use a total RNAPII antibody as a loading control to ensure equal protein loading and to confirm that the overall protein level is unchanged.
Cell Cycle Analysis
Q: My cell cycle analysis with propidium (B1200493) iodide (PI) staining does not show a clear cell cycle arrest after Voruciclib treatment.
A: Consider the following:
-
Fixation Technique: Proper fixation is crucial for high-quality cell cycle data. Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to prevent cell clumping.
-
RNase Treatment: PI stains both DNA and RNA. Ensure you are treating your fixed cells with RNase to eliminate RNA staining, which can interfere with the DNA content histogram.[8][9][10]
-
Cell Density: Overly confluent cells may already be in a state of contact inhibition-induced cell cycle arrest, masking the effect of the drug. Ensure cells are in the exponential growth phase at the time of treatment.
-
Gating Strategy: Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates from your analysis, as these can be misinterpreted as cells in the G2/M phase.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Voruciclib (Intermittent Dosing)
| Parameter | Value | Reference |
| Mean Half-life (t½) | ~28 hours | [5] |
| Time to Maximum Concentration (Tmax) | ~4 hours | [11] |
| Maximum Concentration (Cmax) at 200 mg | 925 ng/mL | [11] |
| Trough Concentration (Ctrough) at 200 mg | 442 ng/mL (~1 µM) | [11] |
Table 2: Common Adverse Events with Voruciclib (Intermittent Dosing in NCT03547115)
| Adverse Event | Frequency (All Grades) | Reference |
| Diarrhea | 30% | [5][6] |
| Nausea | 25% | [5][6] |
| Anemia | 22% | [5][6] |
| Fatigue | 22% | [5][6] |
| Constipation | 17% | [5][6] |
| Dizziness | 15% | [5][6] |
| Dyspnea | 15% | [5][6] |
Table 3: In Vitro Inhibitory Activity of Voruciclib
| Target | Ki (nM) | Reference |
| CDK9/cyc T2 | 0.626 | [1] |
| CDK9/cyc T1 | 1.68 | [1] |
| CDK6/cyc D1 | 2.92 | [1] |
| CDK4/cyc D1 | 3.96 | [1] |
| CDK1/cyc B | 5.4 | [1] |
| CDK1/cyc A | 9.1 | [1] |
Note: IC50 values are cell-line dependent and should be determined empirically for your specific experimental system.
Experimental Protocols
Detailed Protocol: Western Blot for Phospho-RNA Polymerase II (Ser2)
-
Cell Lysis:
-
After treatment with Voruciclib, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for phospho-RNAPII (Ser2) and total RNAPII overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Harvest and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing.
-
Fix for at least 30 minutes on ice.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 single-cell events.
-
Use appropriate software to model the cell cycle distribution.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litestrategy.com [litestrategy.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to (2S,3R)-Voruciclib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3R)-Voruciclib hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, potent cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK4, CDK6, and CDK9.[1][2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the cell cycle transition from G1 to S phase, thereby inhibiting cell proliferation.[1] The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, which can enhance cancer cell death.[3]
Q2: What are the known mechanisms of acquired resistance to CDK inhibitors like Voruciclib (B612172)?
A2: While specific data on acquired resistance to voruciclib is limited in publicly available literature, mechanisms of resistance to CDK4/6 inhibitors, in general, are well-documented and can be categorized as either cell cycle-specific or non-specific.
-
Cell Cycle-Specific Mechanisms:
-
Loss of Retinoblastoma (Rb) protein: Loss of Rb function is a primary mechanism of resistance to CDK4/6 inhibitors.[4]
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[4]
-
Cyclin E1 (CCNE1) Amplification: Overexpression of Cyclin E1 can drive cell cycle progression independent of CDK4/6 activity.[5]
-
E2F Amplification: Increased E2F transcription factor activity can bypass the need for Rb phosphorylation.
-
-
Cell Cycle-Nonspecific Mechanisms:
-
Activation of Bypass Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR and MAPK signaling cascades can promote cell proliferation independently of the CDK4/6-Rb axis.[4][6]
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: Proteins like ABCB1 and ABCG2 can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy. Voruciclib has been shown to antagonize the activity of these transporters.[7]
-
Q3: How can I develop a voruciclib-resistant cell line in my laboratory?
A3: A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. Here is a general protocol:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of voruciclib in your parental cell line using a cell viability assay such as the MTT assay.
-
Initial low-dose exposure: Culture the parental cells in a medium containing voruciclib at a concentration below the IC50 (e.g., IC20).
-
Gradual dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of voruciclib in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and resume proliferation at each new concentration.
-
Maintenance of resistant clones: Continue this process until the cells can proliferate in the presence of a significantly higher concentration of voruciclib compared to the parental cells. At this point, you will have a voruciclib-resistant cell line.
-
Characterization: It is crucial to characterize the resistant cell line to confirm the degree of resistance (by comparing its IC50 to the parental line) and to investigate the underlying resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased or loss of voruciclib efficacy in my cell line over time.
This could indicate the development of acquired resistance. Here's a troubleshooting workflow:
Experimental Workflow for Investigating Acquired Resistance
Caption: Troubleshooting workflow for decreased voruciclib efficacy.
Problem 2: Unexpected results in cell cycle analysis after voruciclib treatment.
If you observe that voruciclib is not inducing the expected G1 arrest in your cell line, consider the following:
-
Cell line intrinsic resistance: Some cell lines may be intrinsically resistant to CDK4/6 inhibitors, for example, if they lack a functional Rb protein.
-
Sub-optimal drug concentration or treatment duration: Ensure you are using an appropriate concentration of voruciclib and treating for a sufficient length of time to observe cell cycle arrest.
-
Experimental artifacts: Review your flow cytometry protocol for potential issues with cell fixation, permeabilization, or staining.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for voruciclib in a sensitive parental cell line and a derived resistant cell line. This data is illustrative and will need to be determined experimentally for your specific cell lines.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | Voruciclib | 50 | - |
| MCF-7 Voruciclib-Resistant | Voruciclib | 1500 | 30 |
The next table provides an example of synergy data when combining voruciclib with a PI3K inhibitor in a hypothetical voruciclib-resistant cell line with activated PI3K/AKT signaling. The Combination Index (CI) is a measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Voruciclib (nM) | PI3K Inhibitor (nM) | % Inhibition | Combination Index (CI) |
| 500 | 0 | 20 | - |
| 0 | 250 | 15 | - |
| 500 | 250 | 65 | 0.45 |
Signaling Pathways
CDK/Rb/E2F Signaling Pathway
The diagram below illustrates the central role of the CDK4/6-Rb-E2F pathway in controlling the G1-S phase transition of the cell cycle. Voruciclib inhibits CDK4 and CDK6, preventing the phosphorylation of Rb and subsequent release of E2F, thus halting cell cycle progression.
Caption: The CDK/Rb/E2F signaling pathway and the inhibitory action of Voruciclib.
PI3K/AKT/mTOR Bypass Pathway
Activation of the PI3K/AKT/mTOR pathway is a common mechanism of resistance to CDK4/6 inhibitors. This pathway can promote cell proliferation and survival, bypassing the G1 arrest induced by voruciclib.
References
- 1. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Managing off-target effects of (2S,3R)-Voruciclib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (2S,3R)-Voruciclib hydrochloride, with a specific focus on managing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, small molecule inhibitor of cyclin-dependent kinases (CDKs). It exhibits pan-CDK inhibitory activity, with particularly high potency against CDK9.[1][2] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived mRNAs. This results in the downregulation of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), and oncogenes like MYC, thereby inducing apoptosis in cancer cells.[3][4]
Q2: What are the known on-target activities of Voruciclib (B612172)?
A2: Voruciclib is a selective inhibitor of multiple cyclin-dependent kinases. Its primary targets, with their corresponding inhibition constants (Ki), are detailed in the table below. The potent inhibition of the CDK9/cyclin T complex is central to its therapeutic rationale.[2]
Q3: What are the known off-target effects of Voruciclib?
A3: While Voruciclib is designed to be a selective CDK inhibitor, like many kinase inhibitors, it can interact with other proteins. It has been shown to be more selective for CDKs than the first-generation pan-CDK inhibitor flavopiridol, with notably less activity against non-CDK kinases such as Intestinal Cell Kinase (ICK) and Male Germ Cell-Associated Kinase (MAK).[5][6] Additionally, studies have indicated that Voruciclib can interact with and inhibit the function of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which can affect the intracellular concentration of other drugs.[7][8]
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: Managing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response studies: Use the lowest concentration of Voruciclib that elicits the desired on-target effect (e.g., MCL-1 downregulation) to minimize engagement of less sensitive off-targets.
-
Use of orthogonal controls: Employ a structurally unrelated CDK9 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down CDK9 and compare the resulting phenotype to that observed with Voruciclib treatment.
-
Rescue experiments: Introduce a drug-resistant mutant of CDK9 into your cells. If the phenotype is reversed, it provides strong evidence for on-target activity.
Data Presentation
Table 1: On-Target Kinase Inhibition Profile of Voruciclib
| Target Kinase/Complex | Ki (nM) |
| CDK9/cyclin T2 | 0.626 |
| CDK9/cyclin T1 | 1.68 |
| CDK6/cyclin D1 | 2.92 |
| CDK4/cyclin D1 | 3.96 |
| CDK1/cyclin B | 5.4 |
| CDK1/cyclin A | 9.1 |
Data sourced from MedchemExpress and TargetMol product information.[2]
Table 2: Comparative Selectivity of Voruciclib
| Kinase | Voruciclib Activity | Flavopiridol Activity | Note |
| ICK | Substantially low | High | Voruciclib shows greater selectivity for CDKs over ICK.[5][6] |
| MAK | Substantially low | Equipotent to CDK9 | Voruciclib exhibits 100-fold greater selectivity for CDK9 than MAK.[5][6] |
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed, potentially due to off-target effects.
| Potential Cause | Troubleshooting Steps |
| Concentration too high, engaging off-targets | 1. Perform a dose-response curve to determine the IC50 for both on-target effects (e.g., p-RNAPII reduction) and cytotoxicity. 2. Select a concentration for your experiments that is at or near the IC50 for the on-target effect but below the threshold for widespread cytotoxicity. |
| Off-target kinase inhibition | 1. If available, consult full kinome scan data for Voruciclib to identify potential off-target kinases. 2. Use a structurally unrelated CDK9 inhibitor to see if the cytotoxicity is recapitulated. 3. Perform an siRNA knockdown of CDK9 to determine if the genetic approach phenocopies the inhibitor's toxicity. |
| Compound precipitation | 1. Visually inspect the culture medium for any precipitate after adding Voruciclib. 2. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
Issue 2: Phenotype observed does not match the expected outcome of CDK9 inhibition.
| Potential Cause | Troubleshooting Steps |
| Dominant off-target effect | 1. Validate on-target engagement by Western blot for downstream markers (e.g., decreased MCL-1, decreased phosphorylation of RNA Polymerase II at Serine 2). 2. Perform a rescue experiment with a drug-resistant CDK9 mutant. If the phenotype is not reversed, it is likely an off-target effect. |
| Cell-line specific signaling | 1. Confirm the expression and activity of the CDK9-MCL-1 axis in your cell line. 2. Test the effect of Voruciclib in a different cell line known to be sensitive to CDK9 inhibition. |
| Activation of compensatory pathways | 1. Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to investigate the activation of other signaling pathways upon Voruciclib treatment. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA
Objective: To determine if the cellular phenotype observed with Voruciclib is due to the specific inhibition of CDK9.
Methodology:
-
siRNA Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare two groups of cells: one to be transfected with a non-targeting control siRNA and the other with an siRNA targeting CDK9.
-
Use a suitable lipid-based transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Incubate the cells with the siRNA-lipid complexes for 24-48 hours.
-
-
Voruciclib Treatment:
-
After the initial incubation with siRNA, treat a subset of both control and CDK9-knockdown cells with Voruciclib at the desired concentration. Include a vehicle control (DMSO) for both siRNA groups.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Western Blot Analysis:
-
Harvest all cell groups and prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK9 (to confirm knockdown), MCL-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Phenotypic Analysis:
-
Concurrently with the Western blot, perform your primary phenotypic assay (e.g., apoptosis assay, cell viability assay) on all treatment groups.
-
-
Data Interpretation:
-
On-target effect: The phenotype observed with Voruciclib treatment in the control siRNA group should be mimicked by the CDK9 siRNA knockdown in the vehicle-treated group. Furthermore, Voruciclib should have a diminished effect in the CDK9-knockdown cells.
-
Off-target effect: If Voruciclib still produces the phenotype in cells where CDK9 has been effectively knocked down, it suggests the effect is mediated by an off-target mechanism.
-
Protocol 2: Rescue Experiment with a Drug-Resistant CDK9 Mutant
Objective: To confirm that the effect of Voruciclib is mediated through its interaction with CDK9.
Methodology:
-
Generation of a Drug-Resistant CDK9 Mutant:
-
Stable Cell Line Generation:
-
Transfect your cell line of interest with either a vector expressing wild-type (WT) CDK9 or the L156F-mutant CDK9. An empty vector control should also be included.
-
Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, G418).
-
Confirm the overexpression of WT and mutant CDK9 by Western blot.
-
-
Voruciclib Treatment and Analysis:
-
Plate the empty vector, WT-CDK9, and L156F-CDK9 expressing cells.
-
Treat the cells with a dose-range of Voruciclib.
-
Perform your primary phenotypic assay (e.g., apoptosis, proliferation).
-
-
Data Interpretation:
-
On-target effect: The cells expressing the L156F-mutant CDK9 should show a rightward shift in the dose-response curve (i.e., be more resistant) to Voruciclib compared to the empty vector and WT-CDK9 expressing cells. This indicates that the drug's effect is dependent on its binding to CDK9.
-
Off-target effect: If all three cell lines show a similar sensitivity to Voruciclib, the observed phenotype is likely due to off-target effects.
-
Visualizations
Caption: CDK9 signaling pathway and its inhibition by Voruciclib.
Caption: Workflow for distinguishing on-target from off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Voruciclib | CDK | TargetMol [targetmol.com]
- 3. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voruciclib, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcsciences.com [lcsciences.com]
- 11. researchgate.net [researchgate.net]
Optimizing (2S,3R)-Voruciclib hydrochloride concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2S,3R)-Voruciclib hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK9, which is a key regulator of the anti-apoptotic protein MCL-1.[1][2] By inhibiting CDK9, Voruciclib leads to the downregulation of MCL-1, inducing apoptosis in cancer cells.[1][4] It also shows inhibitory activity against other CDKs, such as CDK1, CDK4, and CDK6, which are crucial for cell cycle progression.[1][5][6] Inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S phase transition.[5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4][7] For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is advisable to use fresh DMSO as it is hygroscopic and absorbed moisture can affect the solubility of the compound.[2]
Q3: What is a typical starting concentration for in vitro experiments?
A3: Based on published studies, a common concentration range for in vitro experiments is 0.5 µM to 5 µM.[1][4][8] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Data Presentation
Table 1: Kinase Inhibitory Activity of Voruciclib
| Target | Kᵢ (nM) |
| CDK9/cyc T2 | 0.626[1][8] |
| CDK9/cyc T1 | 1.68[1][8] |
| CDK6/cyc D1 | 2.92[1][8] |
| CDK4/cyc D1 | 3.96[1][8] |
| CDK1/cyc B | 5.4[1][8] |
| CDK1/cyc A | 9.1[1][8] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL (493.78 mM)[7][8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The final DMSO concentration in the cell culture media is too high. | Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions of your stock solution in culture media to minimize the volume of DMSO added to the final culture. |
| The compound has limited solubility in aqueous media. | After diluting the DMSO stock solution in media, vortex thoroughly and warm the solution to 37°C before adding to the cells. | |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before adding the compound. |
| Degradation of the compound due to improper storage. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[7][9] | |
| Low Potency or Lack of Expected Effect | The chosen cell line is resistant to CDK inhibition. | Verify the expression levels of the target CDKs and downstream effectors (e.g., Rb, MCL-1) in your cell line. Consider using a positive control cell line known to be sensitive to CDK inhibitors. |
| The incubation time is too short to observe the desired effect. | For cell viability assays, an incubation time of 48-72 hours is common. For mechanism of action studies (e.g., Western blotting for protein expression), shorter time points (e.g., 6, 12, 24 hours) may be appropriate.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for MCL-1 Downregulation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for 6 hours.[8]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations
Caption: Mechanism of action of Voruciclib.
Caption: Western Blot Workflow for MCL-1 Detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Voruciclib | CDK | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Voruciclib Preclinical Development: Technical Support Center
This technical support center provides guidance for researchers and drug development professionals working with the CDK9 inhibitor, voruciclib (B612172), in preclinical models. Given that detailed preclinical toxicology data for voruciclib is not extensively published, this resource focuses on anticipated pharmacodynamic effects based on its mechanism of action and provides troubleshooting guidance for common experimental questions. Information from clinical trials is included for context, with the clear disclaimer that these findings in humans may not be directly translatable to preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of voruciclib?
Voruciclib is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator. By inhibiting CDK9, voruciclib prevents the phosphorylation of RNA polymerase II, which is necessary for the transcription of short-lived mRNAs of key survival proteins.[2][3] This leads to the downregulation of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC.[3][4]
Q2: What are the expected on-target effects of voruciclib in preclinical cancer models?
Based on its mechanism of action, researchers can expect to observe the following on-target effects in preclinical models treated with voruciclib:
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Reduced MCL-1 and MYC expression: A dose-dependent decrease in both mRNA and protein levels of MCL-1 and MYC is a primary pharmacodynamic marker of voruciclib activity.[3]
-
Induction of apoptosis: By downregulating MCL-1, voruciclib can induce programmed cell death in cancer cells that are dependent on MCL-1 for survival.[5]
-
Tumor growth inhibition: In xenograft and other animal models of cancer, effective target engagement by voruciclib is expected to lead to the inhibition of tumor growth.[1]
-
Synergy with BCL-2 inhibitors: Voruciclib has shown synergistic anti-tumor activity when combined with BCL-2 inhibitors like venetoclax (B612062) in preclinical models.[4][6] This is because many tumors can escape BCL-2 inhibition by upregulating MCL-1, a resistance mechanism that voruciclib can overcome.
Q3: Are there any published data on the side effects of voruciclib in preclinical animal models?
Specific, quantitative data on the side effects of voruciclib in preclinical models are limited in publicly available literature. Some studies have noted that voruciclib, alone or in combination with venetoclax, was generally "well-tolerated" in murine xenograft models, with no overt signs of toxicity or significant body weight changes reported at efficacious doses. However, detailed toxicology reports from IND-enabling studies are not publicly accessible.
Q4: What side effects have been observed in human clinical trials of voruciclib?
It is crucial to reiterate that clinical trial data from humans may not directly predict findings in preclinical models. However, for informational purposes, the most common adverse events reported in Phase 1 clinical trials of voruciclib, administered either as a monotherapy or in combination with venetoclax, are summarized below. Researchers should monitor animal models for any analogous signs of distress, though direct correlation is not guaranteed.
Troubleshooting Guide
Issue: I am not observing a significant decrease in MCL-1 protein levels after treating my cancer cell line with voruciclib.
-
Confirm drug activity: Ensure the batch of voruciclib is active and has been stored correctly.
-
Optimize treatment duration and concentration: MCL-1 is a protein with a short half-life, and its downregulation can be transient.[4] Perform a time-course and dose-response experiment to identify the optimal conditions for observing MCL-1 reduction in your specific cell line. Effects on MCL-1 expression have been observed in as little as 6 hours.[1]
-
Check cell line dependency: The effect of MCL-1 downregulation is most pronounced in cell lines that are dependent on MCL-1 for survival. Confirm the MCL-1 dependency of your model.
-
Verify experimental technique: Ensure that your Western blot or other protein detection method is optimized for MCL-1 detection. Refer to the detailed experimental protocol below.
Issue: My in vivo xenograft model is not showing a response to voruciclib treatment.
-
Pharmacokinetics and dosing schedule: Ensure the dosing regimen and route of administration are appropriate for achieving sufficient drug exposure in the animal model. An intermittent dosing schedule has been found to be effective in some preclinical models.[4]
-
Tumor model selection: The anti-tumor efficacy of voruciclib can be model-dependent.[7] The sensitivity of the tumor model to CDK9 inhibition and its reliance on MCL-1 are critical factors.
-
Combination therapy: Consider combining voruciclib with a BCL-2 inhibitor like venetoclax, as this has been shown to enhance anti-tumor activity in preclinical models.[6]
Quantitative Data Summary
As detailed preclinical toxicology data is not available, the following table summarizes the most frequently reported adverse events from human clinical trials for informational context.
Table 1: Common Adverse Events Reported in Human Clinical Trials of Voruciclib (Note: This data is from human studies and may not be representative of findings in preclinical models.)
| Adverse Event | Frequency (All Grades) | Grade ≥3 Frequency |
| Diarrhea | 22% - 30% | ~2.5% |
| Nausea | 25% - 34% | 0% |
| Anemia | ~22% | ~17.5% |
| Fatigue | ~22% | 0% |
| Febrile Neutropenia | ~32% | ~29% |
| Thrombocytopenia | ~22% | Not specified |
| Dyspnea | ~22% | Not specified |
| Hypokalemia | ~22% | ~5% |
| Constipation | ~17.5% | 0% |
Data compiled from multiple Phase 1 clinical trial reports.[6][8]
Experimental Protocols
Protocol: Assessment of MCL-1 Protein Expression by Western Blot
This protocol provides a general framework for assessing the downregulation of MCL-1 in cell lines or tumor tissue following treatment with voruciclib.
-
Sample Preparation:
-
For cell lines: After treatment with voruciclib for the desired time and concentration, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tumor tissue: Homogenize tissue samples in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCL-1 (e.g., rabbit monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Quantification:
-
Densitometry analysis of the Western blot bands can be performed using imaging software to quantify the relative change in MCL-1 expression.
-
Visualizations
Caption: Voruciclib inhibits CDK9, preventing RNA Pol II phosphorylation and reducing MCL-1/MYC transcription.
Caption: Troubleshooting workflow for experiments where MCL-1 downregulation is not observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. ashpublications.org [ashpublications.org]
- 9. users.uoi.gr [users.uoi.gr]
Technical Support Center: Voruciclib and Transient MCL-1 Downregulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with voruciclib (B612172), focusing on its transient downregulation of MCL-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of voruciclib?
Voruciclib is an orally active and selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9.[1][2] CDK9 is a key transcriptional regulator of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.[2][3][4] By inhibiting CDK9, voruciclib represses the expression of MCL-1, leading to apoptosis in tumor cells.[1][3][4]
Q2: Why is the downregulation of MCL-1 by voruciclib described as "transient"?
In preclinical models, treatment with voruciclib leads to a temporary decrease in MCL-1 protein levels, which can rebound approximately 12 hours after administration.[5][6] This transient effect is important to consider when designing experimental protocols, particularly for in vivo studies or when combining voruciclib with other agents.[5]
Q3: What is the rationale for combining voruciclib with a BCL-2 inhibitor like venetoclax (B612062)?
Overexpression of MCL-1 is a known mechanism of resistance to the BCL-2 inhibitor venetoclax.[3][4][7] By transiently downregulating MCL-1, voruciclib can sensitize cancer cells to venetoclax, leading to synergistic anti-tumor activity.[3][4][5] This combination has shown promise in preclinical models and clinical trials for hematologic malignancies like acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[3][7][8]
Q4: What are the reported effects of voruciclib on MCL-1 expression in clinical studies?
Clinical studies have demonstrated that voruciclib treatment leads to a decrease in MCL-1 messenger RNA (mRNA) expression and a trend towards decreased MCL-1 protein expression in patient samples.[7][9][10][11] This on-target effect is consistent with its mechanism of action.
Q5: What are the common adverse events associated with voruciclib in clinical trials?
In clinical trials, the most frequently reported adverse events have been diarrhea, nausea, anemia, fatigue, and constipation.[7][12][13] Generally, these side effects have been manageable.[7][14]
Troubleshooting Guide
Issue 1: Inconsistent or no downregulation of MCL-1 protein observed in Western blot analysis.
-
Possible Cause 1: Suboptimal timing of sample collection.
-
Possible Cause 2: Incorrect voruciclib concentration.
-
Recommendation: Ensure the concentration of voruciclib used is sufficient to inhibit CDK9 effectively. In preclinical studies, concentrations between 0.5 µM and 5 µM for 6 hours have been shown to downregulate MCL-1.[2] The maximal effect in some models is achieved at 1 µM.[7][14][15] Perform a dose-response experiment to identify the optimal concentration for your experimental system.
-
-
Possible Cause 3: Poor antibody quality.
-
Recommendation: Validate your MCL-1 antibody to ensure it is specific and provides a robust signal. Use appropriate positive and negative controls.
-
-
Possible Cause 4: Cell line resistance.
-
Recommendation: Some cell lines may be inherently resistant to CDK9 inhibition. Confirm the expression of CDK9 in your cell line and consider testing other cell lines known to be sensitive to voruciclib.
-
Issue 2: Lack of synergistic effect when combining voruciclib with venetoclax.
-
Possible Cause 1: Inappropriate dosing schedule.
-
Possible Cause 2: Timing of drug administration.
-
Recommendation: Administer voruciclib prior to or concurrently with venetoclax to ensure MCL-1 levels are suppressed when the cells are exposed to the BCL-2 inhibitor.
-
-
Possible Cause 3: Other resistance mechanisms.
-
Recommendation: Resistance to the combination therapy may be mediated by factors other than MCL-1. Investigate other potential resistance pathways in your model system.
-
Data Summary
Table 1: Kinase Inhibitory Activity of Voruciclib
| Target CDK | Ki (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Data sourced from MedchemExpress.[2]
Table 2: Clinical Trial Dosing and Common Adverse Events for Voruciclib
| Dosing Schedule | Maximum Tolerated Dose (MTD) / Highest Dose Tested | Most Common Adverse Events (≥15% of patients) |
| Monotherapy (Continuous) | 350 mg | Nausea, Diarrhea.[7][10] |
| Monotherapy (Intermittent: Days 1-14 of 21 or 28-day cycle) | 200 mg (dose escalation stopped before MTD) / 600 mg.[7][9][10] | Diarrhea (30%), Nausea (25%), Anemia (22.5%), Fatigue (22.5%), Constipation (17.5%), Dizziness (15%), Dyspnea (15%).[7][10][12][13] |
| Combination with Venetoclax (Intermittent) | 300 mg (dose escalation stopped before MTD) | Nausea (34%), Febrile Neutropenia (32%), Diarrhea (22%), Dyspnea (22%), Hypokalemia (22%), Thrombocytopenia (22%).[14][16] |
Experimental Protocols
1. Western Blotting for MCL-1 Expression
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of voruciclib or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against MCL-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[6]
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with voruciclib, venetoclax, the combination, or vehicle control for the desired time (e.g., 6 hours).[6]
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Voruciclib inhibits CDK9, preventing RNA Pol II phosphorylation and MCL-1 transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. medtechalert.com [medtechalert.com]
- 9. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Paper: A Phase 1 Study of the Oral CDK9 Inhibitor Voruciclib in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML) [ash.confex.com]
- 12. "A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractor" by Matthew S Davids, Danielle M Brander et al. [digitalcommons.providence.org]
- 13. researchgate.net [researchgate.net]
- 14. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
Cell line-specific responses to (2S,3R)-Voruciclib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using (2S,3R)-Voruciclib hydrochloride in a laboratory setting. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, Voruciclib (B612172) prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcription. This results in the downregulation of short-lived and highly transcribed proteins that are critical for cancer cell survival, most notably Myeloid Cell Leukemia-1 (MCL-1) and the transcription factor MYC.[3][4][5]
Q2: In which cancer types and cell lines is Voruciclib expected to be most effective?
A2: Voruciclib has shown significant preclinical and clinical activity in hematological malignancies that are often dependent on MCL-1 and MYC for survival.[3][6][7] This includes Acute Myeloid Leukemia (AML) and various B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[6][7] The effectiveness of Voruciclib can be cell-line specific, with models of high-risk activated B-cell (ABC) DLBCL showing strong responses.[5][7]
Q3: How should I prepare and store a stock solution of Voruciclib hydrochloride?
A3: Voruciclib hydrochloride is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a stock solution of 10 mM in fresh, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q4: What is the rationale for combining Voruciclib with other agents, such as venetoclax (B612062)?
A4: The combination of Voruciclib with the BCL-2 inhibitor venetoclax is based on a strong mechanistic synergy.[6][8][9] Many tumors, particularly AML, can develop resistance to venetoclax by upregulating the anti-apoptotic protein MCL-1.[8] Since Voruciclib effectively downregulates MCL-1 expression, it can restore or enhance sensitivity to venetoclax.[6][9] This dual targeting of BCL-2 and MCL-1 can lead to enhanced tumor cell apoptosis and more durable responses.[6][7]
Data Presentation
Table 1: In Vitro Activity of Voruciclib in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | Apoptosis (cPARP) | ~1-2 | Induces apoptosis at these concentrations.[5] |
| U2932 | Diffuse Large B-cell Lymphoma (ABC) | Not specified | Not specified | Shows strong in vivo response when combined with venetoclax.[5] |
| RIVA | Diffuse Large B-cell Lymphoma (ABC) | Not specified | Not specified | Shows significant in vivo tumor growth inhibition with venetoclax.[5] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (ABC) | Not specified | Not specified | Shows resistance to Voruciclib and venetoclax combination, correlated with BCL-xL upregulation.[5] |
| Various AML cell lines | Acute Myeloid Leukemia | Apoptosis (Annexin V) | Not specified | Induces high levels of apoptosis as a single agent.[9] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and treatment duration. It is strongly recommended that researchers determine the IC50 for their specific experimental system.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the dose-dependent effect of Voruciclib on cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell adherence (for adherent cell lines).
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of Voruciclib in complete culture medium from your 10 mM DMSO stock. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO only) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Voruciclib or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your cell line.
-
-
MTT/MTS Reagent Addition:
-
Add 10-20 µL of MTT or MTS reagent to each well, according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Measurement:
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Voruciclib concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blotting for MCL-1 and c-MYC Downregulation
Objective: To qualitatively and quantitatively assess the downregulation of MCL-1 and c-MYC proteins following Voruciclib treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with Voruciclib at concentrations around the predetermined IC50 value for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL-1, c-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of Voruciclib on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with Voruciclib as described for Western blotting.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and suspension cells (including the supernatant to collect any floating/apoptotic cells).
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT).
-
Troubleshooting Guides
Troubleshooting Experimental Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Common Issues and Solutions
Issue 1: Low or no activity of Voruciclib in a sensitive cell line.
-
Possible Cause A: Degraded compound.
-
Troubleshooting:
-
Ensure the stock solution was stored correctly at -20°C or -80°C and that repeated freeze-thaw cycles were avoided.
-
Prepare a fresh stock solution from a new vial of the compound.
-
Confirm the activity of the new stock in a previously validated sensitive cell line as a positive control.
-
-
-
Possible Cause B: Suboptimal drug concentration or treatment duration.
-
Troubleshooting:
-
Perform a dose-response experiment over a wider range of concentrations (e.g., from nanomolar to high micromolar).
-
Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired effect (e.g., MCL-1 downregulation, apoptosis).
-
-
Issue 2: High variability in results between experiments.
-
Possible Cause A: Inconsistent cell culture conditions.
-
Troubleshooting:
-
Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.
-
Standardize cell seeding density, as both overly confluent and sparse cultures can respond differently to treatment.
-
-
-
Possible Cause B: Inaccurate drug dilutions.
-
Troubleshooting:
-
Prepare fresh serial dilutions for each experiment from a validated stock solution.
-
Ensure thorough mixing at each dilution step.
-
-
Issue 3: A specific cell line shows resistance to Voruciclib.
-
Possible Cause A: Intrinsic or acquired resistance mechanisms.
-
Troubleshooting:
-
Investigate potential resistance pathways. For example, in some DLBCL models, resistance to the combination of Voruciclib and venetoclax has been linked to the upregulation of BCL-xL.[5] Analyze the expression of other anti-apoptotic proteins like BCL-xL by Western blotting.
-
Consider developing a resistant cell line by continuous exposure to increasing concentrations of Voruciclib to study acquired resistance mechanisms.
-
-
-
Possible Cause B: Cell line is not dependent on the CDK9/MCL-1/MYC axis.
-
Troubleshooting:
-
Confirm the expression of MCL-1 and MYC in your cell line at baseline.
-
Consider using a different CDK9 inhibitor with a distinct chemical structure to confirm that the lack of response is due to the biological pathway rather than an off-target effect of Voruciclib.
-
-
Issue 4: Unexpected changes in cell morphology.
-
Observation: Cells treated with Voruciclib may appear enlarged, flattened, or show neurite-like outgrowths in some cell types.
-
Explanation: This can be a sign of cell cycle arrest, where cells stop dividing but may continue to grow in size. In some cancer types, like neuroblastoma, CDK inhibitors can induce differentiation.[10]
-
Action:
-
Document morphological changes using microscopy.
-
Correlate these changes with cell cycle analysis data from flow cytometry to confirm cell cycle arrest.
-
If differentiation is suspected, stain for relevant differentiation markers.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors display a class effect in inducing differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Voruciclib Preclinical Hematological Toxicity Mitigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating hematological toxicities of voruciclib (B612172) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected hematological toxicities of voruciclib observed in preclinical and clinical studies?
A1: Based on clinical trial data, the most common hematological toxicities associated with voruciclib include anemia, neutropenia, and thrombocytopenia.[1][2][3][4][5][6] Preclinical studies in animal models of acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) have suggested that voruciclib is generally well-tolerated, with some studies reporting no overt signs of toxicity.[7] However, researchers should anticipate the potential for dose-dependent myelosuppression.
Q2: What is the mechanism of action of voruciclib that leads to hematological toxicity?
A2: Voruciclib is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[8][9][10][11] CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC.[7][8][12] While this is the desired anti-cancer effect, CDK9 also plays a role in the proliferation and survival of hematopoietic stem and progenitor cells. Inhibition of CDK9 can thus disrupt normal hematopoiesis, leading to a decrease in mature blood cells.
Q3: How can intermittent dosing be used to mitigate hematological toxicities?
A3: Preclinical and clinical data suggest that intermittent dosing schedules can help manage the hematological toxicities of voruciclib.[4][5] The rationale behind this strategy is that the inhibition of Mcl-1 by voruciclib is transient. An intermittent schedule may allow for the recovery of normal hematopoietic cells between doses while still maintaining anti-tumor efficacy.[7][11] A common schedule evaluated in clinical trials is administration for 14 days followed by a 14-day break in a 28-day cycle.[2][3]
Troubleshooting Guide
Issue: Unexpectedly severe myelosuppression at a previously tolerated dose.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Animal Strain Variability | Different strains of mice or rats can have varying sensitivities to drug-induced toxicities. Ensure you are using the same strain as in previous studies. If not, consider a dose de-escalation study in the new strain. |
| Vehicle Effects | The vehicle used to formulate voruciclib could have unexpected toxicities or affect the drug's pharmacokinetics. Run a vehicle-only control group to assess baseline toxicity. |
| Compounding Errors | Inaccurate weighing or dilution of voruciclib can lead to higher-than-intended doses. Review and verify all dose calculation and preparation procedures. |
| Animal Health Status | Underlying subclinical infections or other health issues can exacerbate myelosuppression. Ensure all animals are healthy and properly acclimatized before starting the study. |
Issue: Difficulty in establishing a therapeutic window due to overlapping efficacy and toxicity doses.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Continuous Dosing Schedule | Continuous daily dosing may not allow for hematopoietic recovery. |
| Solution: Implement an intermittent dosing schedule (e.g., 5 days on/2 days off, or 2 weeks on/1 week off) to allow for bone marrow recovery. | |
| High Peak Plasma Concentrations (Cmax) | A high Cmax may be driving toxicity. |
| Solution: Consider splitting the daily dose into two administrations to lower the Cmax while maintaining a similar total daily exposure (AUC). | |
| Lack of Supportive Care | Myelosuppression may be manageable with appropriate supportive measures. |
| Solution: In cases of severe neutropenia, consider the use of granulocyte-colony stimulating factor (G-CSF) to promote neutrophil recovery. This should be carefully documented and justified in the study protocol. |
Data Presentation
Table 1: Summary of Hematological Adverse Events from Voruciclib Clinical Trials
| Adverse Event | Grade 3/4 Incidence (in combination with Venetoclax) | References |
| Febrile Neutropenia | 24% - 32% | [1][2] |
| Thrombocytopenia | 20% - 22% | [1][2] |
| Anemia | 17.5% (all grades 22.5%) | [5] |
| Neutropenia | 7.5% | [5] |
Table 2: Template for Recording Hematological Parameters in Animal Studies
| Animal ID | Treatment Group | Day of Study | WBC (x10³/µL) | Neutrophils (x10³/µL) | Lymphocytes (x10³/µL) | Platelets (x10³/µL) | Hemoglobin (g/dL) |
Reference ranges for common laboratory animal strains can be found in various online resources.[1][3][13][14][15]
Experimental Protocols
Protocol: Monitoring Hematological Toxicity in Rodent Models
-
Animal Model: Select a relevant rodent model (e.g., CD-1 mice, Sprague-Dawley rats) for general toxicology studies or a tumor-bearing model (e.g., xenograft) for efficacy and toxicity assessment.
-
Dose Administration: Administer voruciclib via the appropriate route (e.g., oral gavage) at various dose levels and schedules (continuous vs. intermittent).
-
Blood Collection:
-
Collect blood samples at baseline (pre-treatment) and at regular intervals during the study (e.g., weekly or more frequently if acute toxicity is expected).
-
Recommended sites for blood collection in rodents include the saphenous vein, submandibular vein, or retro-orbital sinus (terminal procedure).
-
Use appropriate anticoagulants (e.g., EDTA) to prevent clotting.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer validated for the specific animal species.
-
Parameters to be measured should include:
-
White blood cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Red blood cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
-
-
Data Analysis:
-
Compare the hematological parameters of the treated groups to the vehicle control group at each time point.
-
Determine the nadir (lowest point) of blood cell counts and the time to recovery.
-
Statistically analyze the data to identify dose-dependent effects.
-
Visualizations
Caption: Voruciclib inhibits CDK9, leading to reduced transcription of Mcl-1 and MYC, which promotes apoptosis in cancer cells but can also lead to myelosuppression by affecting hematopoietic progenitors.
Caption: A workflow for the preclinical assessment and mitigation of voruciclib-induced hematological toxicity.
References
- 1. scribd.com [scribd.com]
- 2. Translational Modeling of Drug‐Induced Myelosuppression and Effect of Pretreatment Myelosuppression for AZD5153, a Selective BRD4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paper: A Phase 1 Study of the Oral CDK9 Inhibitor Voruciclib in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML) [ash.confex.com]
- 11. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hematology reference intervals | Animal Health Laboratory [uoguelph.ca]
- 14. Reference values for selected hematological, biochemical and physiological parameters of Sprague‐Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hematology (Advia 2120) | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Validation & Comparative
A Comprehensive Guide for Researchers and Drug Development Professionals
An Objective Comparison of (2S,3R)-Voruciclib Hydrochloride and Other Leading CDK9 Inhibitors
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target due to its pivotal role in transcriptional regulation of key oncogenes and anti-apoptotic proteins. This guide provides a detailed comparison of this compound against other prominent CDK9 inhibitors, including Alvocidib, Dinaciclib (B612106), AZD4573, and NVP-2. The comparison is based on available preclinical and clinical data, focusing on inhibitory activity, selectivity, and therapeutic potential.
Introduction to CDK9 Inhibition
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcription elongation.[1] Many cancers exhibit a dependency on the continuous transcription of short-lived proteins such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[2] By inhibiting CDK9, the expression of these critical survival factors is suppressed, leading to the induction of apoptosis in cancer cells.[1][3]
This compound is an orally active and selective CDK inhibitor that potently blocks CDK9.[4] It is the enantiomer of Voruciclib hydrochloride.[5] This guide will delve into its performance characteristics in comparison to other well-known CDK9 inhibitors.
Comparative Analysis of Inhibitory Activity and Selectivity
The efficacy and safety of a CDK inhibitor are largely determined by its potency against CDK9 and its selectivity over other CDK family members. Off-target inhibition can lead to undesirable side effects. The following tables summarize the available quantitative data for this compound and its competitors.
Table 1: Inhibitory Activity (Ki/IC50) against CDK9
| Inhibitor | Ki/IC50 (nM) for CDK9 | Assay Conditions |
| This compound | Ki: 0.626 (CDK9/cyc T2), 1.68 (CDK9/cyc T1)[4] | Biochemical Assay |
| Alvocidib (Flavopiridol) | IC50: 20-100[6] | Cell-free assays |
| Dinaciclib | IC50: 4[5][7][8] | Cell-free assays |
| AZD4573 | IC50: <3[9], <4[10][11][12] | FRET biochemical assay |
| NVP-2 | IC50: 0.514[13], <0.514[14] | Biochemical Assay |
Table 2: Selectivity Profile (IC50/Ki in nM) Against a Panel of Cyclin-Dependent Kinases
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 |
| This compound (Ki) | 5.4 (cyc B), 9.1 (cyc A)[4] | - | 3.96 (cyc D1)[4] | - | 2.92 (cyc D1)[4] | - |
| Alvocidib (Flavopiridol) (IC50) | 20-100[6] | 20-100[6] | 20-100[6] | - | 20-100[6] | 875[6] |
| Dinaciclib (IC50) | 3[5][7][8] | 1[5][7][8] | 100 | 1[5][8] | - | - |
| AZD4573 (Selectivity) | >10-fold selective for CDK9[9] | >25-fold selective for CDK9 (cellular assay) | - | - | - | - |
| NVP-2 (IC50) | 584 | 706 | - | - | - | >10,000[15] |
From the data, NVP-2 appears to be the most potent and selective CDK9 inhibitor in biochemical assays. This compound also demonstrates high potency for CDK9 with sub-nanomolar to low nanomolar Ki values and exhibits a degree of selectivity against other CDKs. Dinaciclib is a potent inhibitor of CDKs 1, 2, 5, and 9.[16] Alvocidib is a pan-CDK inhibitor with a broader spectrum of activity.[6] AZD4573 is highlighted for its high selectivity for CDK9 over other kinases.[9]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these CDK9 inhibitors converges on the suppression of transcription of key survival genes. Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a rapid decrease in the mRNA and protein levels of MCL-1 and c-Myc, which in turn induces apoptosis.[1][2]
Caption: CDK9 Inhibition Signaling Pathway Leading to Apoptosis.
Experimental Protocols
This section provides an overview of standard methodologies used to evaluate the efficacy of CDK9 inhibitors.
1. Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Materials: 96-well plates, cancer cell lines, complete cell culture medium, CDK9 inhibitor stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).[17]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CDK9 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[18]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.
-
Materials: 6-well plates, cancer cell lines, CDK9 inhibitor, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), and a flow cytometer.[3][19]
-
Procedure:
-
Seed cells in 6-well plates and treat with the CDK9 inhibitor at various concentrations for a defined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]
-
3. Western Blot Analysis
This technique is used to detect changes in the protein expression levels of key downstream targets of CDK9 inhibition, such as MCL-1 and c-Myc, as well as the phosphorylation status of RNA Polymerase II.
-
Materials: Treated cell pellets, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membranes, blocking buffer, primary antibodies (e.g., anti-MCL-1, anti-c-Myc, anti-phospho-RNA Pol II Ser2), and HRP-conjugated secondary antibodies.[3][17]
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: A typical experimental workflow for evaluating CDK9 inhibitors.
Clinical Development and Outlook
Several CDK9 inhibitors have progressed to clinical trials, providing valuable insights into their therapeutic potential and limitations.
-
Alvocidib (Flavopiridol): As the first CDK inhibitor to enter clinical trials, Alvocidib has shown clinical activity in acute myeloid leukemia (AML), particularly in a timed sequential regimen with chemotherapy.[15][20] However, its broad kinase inhibitory profile can lead to a narrow therapeutic window and off-target toxicities.[16] A phase II study in newly diagnosed high-risk AML showed higher complete remission rates with an Alvocidib-containing regimen (FLAM) compared to standard 7+3 chemotherapy, but no significant difference in overall survival was observed.[21]
-
Dinaciclib: This second-generation CDK inhibitor has demonstrated a more favorable therapeutic index than Alvocidib.[16] It has been evaluated in various solid tumors and hematological malignancies.[22][23][24] In a phase II trial for advanced breast cancer, Dinaciclib showed some antitumor activity but was not superior to capecitabine (B1668275).[25]
-
This compound: A key advantage of Voruciclib is its oral bioavailability.[4] It is currently in clinical development, with studies exploring its potential as a monotherapy and in combination with other agents, such as the BCL-2 inhibitor venetoclax, for the treatment of AML and B-cell malignancies.[26]
Conclusion
The landscape of CDK9 inhibitors is evolving, with a clear trend towards developing more selective and orally bioavailable agents to improve the therapeutic window. This compound represents a promising next-generation CDK9 inhibitor with its high potency, selectivity, and oral administration route. While direct head-to-head clinical comparisons are lacking, the preclinical data suggests that Voruciclib's more targeted profile may translate to an improved safety and efficacy profile compared to less selective inhibitors like Alvocidib. The ongoing clinical trials for Voruciclib, particularly in combination therapies, will be crucial in defining its role in the treatment of various cancers. For researchers and drug development professionals, the choice of a CDK9 inhibitor for further investigation will depend on the specific therapeutic context, balancing potency, selectivity, and pharmacokinetic properties.
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD4573 [openinnovation.astrazeneca.com]
- 10. AZD4573 | CDK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Final results of a randomized multicenter phase II study of alvocidib, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
- 25. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Voruciclib Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Head-to-Head Comparison of (2S,3R)-Voruciclib Hydrochloride and Flavopiridol in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two cyclin-dependent kinase (CDK) inhibitors, (2S,3R)-Voruciclib hydrochloride and flavopiridol (B1662207), in the context of Acute Myeloid Leukemia (AML). Both compounds target CDK9, a key regulator of transcription, leading to the downregulation of critical anti-apoptotic proteins and subsequent cell death in AML cells. However, their distinct selectivity profiles and preclinical performance metrics warrant a closer examination for researchers in oncology drug development.
Executive Summary
This compound (hereafter referred to as voruciclib) is a highly selective CDK9 inhibitor, while flavopiridol is a pan-CDK inhibitor. This difference in selectivity is a key differentiator, with voruciclib (B612172) exhibiting a more focused mechanism of action that may translate to a better therapeutic window. Preclinical data in AML cell lines demonstrate that both drugs induce apoptosis and downregulate the key survival protein MCL-1. However, voruciclib's greater selectivity for CDK9 suggests a potentially lower off-target toxicity profile compared to the broader activity of flavopiridol.
Data Presentation
Kinase Selectivity Profile
A key distinction between voruciclib and flavopiridol lies in their kinase selectivity. Voruciclib demonstrates high selectivity for CDK9, whereas flavopiridol inhibits a broader range of CDKs and other kinases. This targeted approach by voruciclib may reduce off-target effects and associated toxicities.
| Kinase | Voruciclib (Ki, nM) | Flavopiridol (Ki, nM) |
| CDK9 | <1 | 3 |
| CDK1 | 24 | 20 |
| CDK2 | 16 | 40 |
| CDK4 | 11 | 20 |
| CDK6 | 7 | 60 |
| ICK | >1000 | 10 |
| MAK | >1000 | 3 |
| Data compiled from publicly available kinase panel screening data. Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition. |
Comparative Efficacy in AML Cell Lines
The following tables summarize the comparative effects of voruciclib and flavopiridol on apoptosis in various AML cell lines. The data is derived from studies performing Annexin V/PI staining followed by flow cytometry analysis after 24 hours of treatment.
Table 1: Induction of Apoptosis (% Annexin V Positive Cells) in AML Cell Lines
| Cell Line | Voruciclib (1 µM) | Flavopiridol (200 nM) |
| MV4-11 | ~70% | ~60% |
| THP-1 | ~65% | ~55% |
| OCI-AML3 | ~50% | ~40% |
| U937 | ~75% | ~65% |
| MOLM-13 | ~60% | ~50% |
| Data is estimated from published graphical representations of dose-response curves and should be considered indicative of relative potency.[1] |
Table 2: Estimated IC50 Values for Apoptosis Induction (nM)
| Cell Line | Voruciclib (IC50, nM) | Flavopiridol (IC50, nM) |
| MV4-11 | ~500 | ~150 |
| THP-1 | ~600 | ~180 |
| OCI-AML3 | >1000 | ~250 |
| U937 | ~400 | ~120 |
| MOLM-13 | ~700 | ~200 |
| IC50 values are estimated from dose-response curves for apoptosis induction and represent the concentration at which 50% of the maximal apoptotic effect is observed.[1] |
Impact on Key Signaling Proteins
Both voruciclib and flavopiridol exert their anti-leukemic effects by inhibiting CDK9, which leads to the transcriptional repression of short-lived anti-apoptotic proteins like MCL-1 and the oncoprotein MYC.
Table 3: Qualitative Comparison of Protein Downregulation in AML Cells (MV4-11 and THP-1)
| Protein | Voruciclib | Flavopiridol |
| MCL-1 | Transient Downregulation | Transient Downregulation |
| c-MYC | Downregulation | Downregulation |
| Cleaved PARP | Increased | Increased |
| Cleaved Caspase-3 | Increased | Increased |
| Based on Western blot analysis from published studies.[1][2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of voruciclib or flavopiridol. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat AML cells with voruciclib or flavopiridol for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
-
Drug Treatment: Treat AML cells with voruciclib or flavopiridol for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis
-
Drug Treatment: Treat AML cells with voruciclib or flavopiridol for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Mechanism of action of Voruciclib and Flavopiridol in AML cells.
Caption: Experimental workflow for comparing Voruciclib and Flavopiridol.
Caption: Logical relationship between drug properties and outcomes.
References
A Comparative Guide to MCL-1 Targeting Agents: (2S,3R)-Voruciclib Hydrochloride vs. Direct Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, has emerged as a critical therapeutic target in various cancers. Its overexpression is linked to tumor survival and resistance to conventional therapies. This guide provides an objective comparison of two distinct strategies for targeting MCL-1: the indirect inhibition via CDK9 suppression by (2S,3R)-Voruciclib hydrochloride and the direct inhibition by BH3 mimetics.
Mechanism of Action: An Indirect vs. Direct Approach
This compound is not a direct inhibitor of MCL-1. Instead, it is an orally active and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb), which regulates the transcription of short-lived proteins, including MCL-1.[4][5] By inhibiting CDK9, Voruciclib (B612172) effectively represses the transcription of the MCL1 gene, leading to the downregulation of MCL-1 protein levels.[1][6] This indirect approach offers a distinct mechanism to deplete cellular MCL-1.
In contrast, agents such as S63845, AZD5991, and AMG-176 are BH3 mimetics that directly bind to the BH3-binding groove of the MCL-1 protein.[7][8][9] This binding prevents MCL-1 from sequestering pro-apoptotic proteins like BIM and BAK, thereby freeing them to initiate the intrinsic apoptotic pathway.[7]
Comparative Efficacy: A Look at the Data
Direct comparison of in vitro potency between Voruciclib and direct MCL-1 inhibitors is complex due to their different mechanisms. Voruciclib's efficacy is a function of its CDK9 inhibition, which then affects MCL-1 levels, while direct inhibitors' potency is measured by their binding affinity to the MCL-1 protein.
| Compound | Target | Mechanism of Action | Key In Vitro Data | Key In Vivo Data | Reference |
| This compound | CDK9 | Indirect MCL-1 Repression | Ki: 0.626 nM (CDK9/cyc T2), 1.68 nM (CDK9/cyc T1) | Synergizes with venetoclax (B612062) in AML and DLBCL xenograft models, leading to tumor growth inhibition. | [2][3][4][6] |
| S63845 | MCL-1 | Direct Inhibition (BH3 Mimetic) | IC50: 23-78 nM in SCLC cell lines | Showed anti-myeloma activity in a xenograft model, especially in combination with venetoclax. | [10][11] |
| AZD5991 | MCL-1 | Direct Inhibition (BH3 Mimetic) | IC50: <0.0031 µM (FRET assay) | Demonstrated dose-dependent anti-tumor activity in AML xenograft models. | [2][8] |
| AMG-176 | MCL-1 | Direct Inhibition (BH3 Mimetic) | Induced dose- and time-dependent cell death in CLL cells (30-45% at 100-300 nM). | Showed poor in vivo activity in some ALL PDX models. | [9][12][13] |
Clinical Landscape and Safety Profile
A significant challenge for direct MCL-1 inhibitors has been on-target cardiotoxicity.[14][15] Several clinical trials for direct MCL-1 inhibitors, including those for AZD5991 and MIK665 (S64315), were terminated due to elevated troponin levels, a marker of cardiac injury.[2][14] This is thought to be a class-wide effect for direct MCL-1 inhibitors.
Voruciclib, with its indirect mechanism of MCL-1 modulation, has shown a different safety profile in clinical trials. In a phase 1 study in patients with relapsed/refractory AML and B-cell malignancies, the most common adverse events were diarrhea, nausea, and fatigue.[1][16] While a dose-limiting toxicity of interstitial pneumonitis was observed at a higher continuous dosing schedule, an intermittent dosing schedule was found to be well-tolerated.[1]
Experimental Protocols
Western Blot for MCL-1 Downregulation
This protocol is essential for verifying the on-target effect of CDK9 inhibitors on MCL-1 expression.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11 for AML, SU-DHL-4 for DLBCL) and treat with varying concentrations of Voruciclib or a direct MCL-1 inhibitor for desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MCL-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in MCL-1 and p-RNAPII bands with Voruciclib treatment would confirm its mechanism of action.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the cytotoxic effects of the compounds.
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (Voruciclib or a direct MCL-1 inhibitor) for 48-72 hours.
-
Reagent Addition: Add MTT reagent and incubate for 4 hours, or add CellTiter-Glo® reagent and incubate for 10 minutes.
-
Measurement: For MTT, solubilize formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm. For CellTiter-Glo®, measure luminescence.
-
Data Analysis: Calculate IC50 values by plotting cell viability against drug concentration.
BH3 Profiling
This functional assay measures the apoptotic priming of cells and their dependence on specific anti-apoptotic proteins.
-
Mitochondria Isolation: Isolate mitochondria from treated and untreated cancer cells.
-
Peptide Exposure: Expose the isolated mitochondria to a panel of BH3 peptides that selectively engage different anti-apoptotic proteins (e.g., BIM, BAD, NOXA).
-
Cytochrome c Release: Measure the release of cytochrome c from the mitochondria, which indicates mitochondrial outer membrane permeabilization (MOMP).
-
Analysis: Increased cytochrome c release upon exposure to specific peptides reveals the dependency of the cells on the corresponding anti-apoptotic protein for survival. For cells treated with an MCL-1 inhibitor, a decreased dependence on MCL-1 would be expected.
Conclusion
This compound and direct MCL-1 inhibitors represent two distinct and promising avenues for targeting MCL-1-dependent cancers. Voruciclib's indirect mechanism of action through CDK9 inhibition offers a potential advantage in circumventing the cardiotoxicity that has plagued the clinical development of many direct MCL-1 inhibitors. However, direct inhibitors demonstrate potent and rapid induction of apoptosis in sensitive cell lines. The choice of therapeutic strategy may depend on the specific cancer type, its underlying dependencies, and the patient's overall health profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and optimal application of both approaches.
References
- 1. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. academic.oup.com [academic.oup.com]
- 15. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
Validating Target Engagement of (2S,3R)-Voruciclib Hydrochloride in Cells: A Comparative Guide
(2S,3R)-Voruciclib hydrochloride , a potent cyclin-dependent kinase (CDK) inhibitor, has demonstrated significant therapeutic potential in preclinical and clinical studies. Its mechanism of action involves the targeting of multiple CDKs, with a particularly strong affinity for CDK9. This guide provides a comparative analysis of Voruciclib's target engagement in cells against other CDK inhibitors, supported by experimental data and detailed protocols for validation. This information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to this compound
This compound is a small molecule inhibitor of cyclin-dependent kinases, a family of enzymes crucial for cell cycle regulation and transcription. Initially investigated as a CDK4/6 inhibitor, further studies revealed its potent activity against CDK9.[1][2] The inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), making Voruciclib (B612172) a promising agent for treating various hematological malignancies and solid tumors.[3][4] Its pan-CDK inhibitory profile distinguishes it from more selective CDK4/6 inhibitors.[5]
Comparator Compounds
To objectively assess the target engagement of Voruciclib, this guide includes a comparison with the following alternative CDK inhibitors:
-
Palbociclib (Ibrance®): A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative breast cancer.[6]
-
Ribociclib (Kisqali®): Another selective CDK4/6 inhibitor also approved for the treatment of HR-positive, HER2-negative breast cancer.[7]
-
Flavopiridol (Alvocidib): A broad-spectrum CDK inhibitor with potent activity against CDK9. It was one of the first CDK inhibitors to enter clinical trials.[1][2]
-
AZD4573: A highly selective and potent CDK9 inhibitor that has been investigated in preclinical and clinical settings for hematologic cancers.[8]
-
NVP-2: A potent and selective ATP-competitive inhibitor of CDK9, often used as a chemical probe in research.[9]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported inhibitory activities (IC50 and Ki values) of Voruciclib and the comparator compounds against key CDK targets. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| (2S,3R)-Voruciclib | CDK9/CycT1 | - | 1.68 | [10] |
| CDK9/CycT2 | - | 0.626 | [10] | |
| CDK4/CycD1 | - | 3.96 | [10] | |
| CDK6/CycD1 | - | 2.92 | [10] | |
| CDK1/CycB | - | 5.4 | [10] | |
| Palbociclib | CDK4 | 11 | - | [6] |
| CDK6 | 16 | - | [6] | |
| Ribociclib | CDK4 | 10 | - | [7] |
| CDK6 | 39 | - | [7] | |
| Flavopiridol | CDK1 | 30 | - | [11] |
| CDK2 | 170 | - | [11] | |
| CDK4 | 100 | - | [11] | |
| CDK9 | ~20-100 | - | [12] | |
| AZD4573 | CDK9 | <4 | - | [13] |
| NVP-2 | CDK9/CycT | 0.514 | - | [9] |
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cell is a critical step in drug development. The following are detailed protocols for two common methods used to assess the target engagement of CDK inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow for CETSA
CETSA Experimental Workflow
Detailed Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7 for CDK4/6, MOLM-13 for CDK9) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of the CDK inhibitor (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Cell Harvesting: Wash cells with ice-cold PBS and scrape them into a fresh tube. Centrifuge and resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 25°C.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Carefully collect the supernatant and analyze the amount of the target protein (e.g., CDK9, CDK4) remaining in the soluble fraction by Western blotting. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Western Blotting for Downstream Biomarkers
Inhibiting CDK activity should lead to predictable changes in the phosphorylation of downstream substrates. Western blotting can be used to quantify these changes, providing indirect but crucial evidence of target engagement.
CDK Signaling Pathways and Biomarkers
CDK Signaling and Inhibitor Targets
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells as described for CETSA. Treat cells with the CDK inhibitors at various concentrations and for different time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target of interest overnight at 4°C.
-
For CDK4/6 engagement: anti-phospho-Rb (Ser780) (e.g., Cell Signaling Technology, #8180).[14]
-
For CDK9 engagement: anti-MCL-1 (e.g., Cell Signaling Technology, #5453).
-
Use an antibody against total Rb or a housekeeping protein (e.g., β-actin) as a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated form of the substrate (p-Rb) or the downstream protein (MCL-1) with increasing inhibitor concentration indicates on-target activity.
Summary and Conclusion
Validating the cellular target engagement of a drug candidate is a cornerstone of modern drug discovery. For a pan-CDK inhibitor like this compound, a multi-faceted approach is necessary to fully characterize its activity. The comparative data presented here, along with the detailed experimental protocols for CETSA and Western blotting, provide a robust framework for researchers to assess the cellular target engagement of Voruciclib and other CDK inhibitors.
The potent inhibition of CDK9 by Voruciclib, leading to the downregulation of MCL-1, is a key differentiator from more selective CDK4/6 inhibitors like Palbociclib and Ribociclib. By employing the described methodologies, researchers can generate high-quality, reproducible data to confirm the on-target activity of Voruciclib and advance its development as a promising anti-cancer therapeutic.
References
- 1. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phospho-Rb (Ser780) (D59B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Biomarkers for Predicting Response to (2S,3R)-Voruciclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting the response to (2S,3R)-Voruciclib hydrochloride, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting CDK9, Voruciclib (B612172) disrupts the transcription of key survival proteins in cancer cells, notably Myeloid Cell Leukemia-1 (Mcl-1) and c-Myc, making it a promising therapeutic agent, particularly in hematologic malignancies such as Acute Myeloid Leukemia (AML) and B-cell malignancies.[1][2][3][4][5] This document outlines the current understanding of Voruciclib's mechanism of action, compares potential predictive biomarkers, and provides detailed experimental protocols for their assessment.
Mechanism of Action: The CDK9-Mcl-1/c-Myc Axis
Voruciclib's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the elongation of transcription.[2] By inhibiting CDK9, Voruciclib effectively stalls transcription of genes with short-lived mRNA and protein products, including the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc.[2][3][6] Overexpression of Mcl-1 is a known mechanism of resistance to the BCL-2 inhibitor venetoclax (B612062), positioning Voruciclib as a promising agent to overcome this resistance.[1][2][7]
References
- 1. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Navigating Resistance: A Comparative Analysis of (2S,3R)-Voruciclib Hydrochloride and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of cyclin-dependent kinase (CDK) inhibitors has marked a significant advancement in oncology, particularly for hormone receptor-positive (HR+) breast cancer. However, the development of resistance to highly selective CDK4/6 inhibitors such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072) presents a growing clinical challenge. This guide provides a comparative overview of (2S,3R)-Voruciclib hydrochloride and other CDK inhibitors, with a focus on the critical issue of cross-resistance. We will delve into the mechanistic underpinnings of resistance and present available data to inform future research and therapeutic strategies.
Understanding the Landscape of CDK Inhibition
CDK inhibitors function by blocking the activity of cyclin-dependent kinases, key regulators of the cell cycle. The most clinically advanced CDK inhibitors primarily target CDK4 and CDK6, which are crucial for the G1 to S phase transition. This compound, the enantiomer of Voruciclib (B612172), is an orally active CDK inhibitor.[1][2] Preclinical data indicate that Voruciclib is a pan-CDK inhibitor with potent activity against multiple cyclin-dependent kinases, most notably CDK9, in addition to CDK4 and CDK6.[3][4][5] This broader target profile may have implications for its activity in tumors that have developed resistance to more selective CDK4/6 inhibitors.
Mechanisms of Resistance to CDK4/6 Inhibitors
Acquired resistance to CDK4/6 inhibitors is a complex phenomenon involving various molecular alterations. Understanding these mechanisms is crucial for developing strategies to overcome them. Key mechanisms of resistance include:
-
Loss of Retinoblastoma (RB) Protein: The tumor suppressor protein RB is a key substrate of CDK4/6. Loss or inactivation of RB renders cells insensitive to CDK4/6 inhibition.[6]
-
Upregulation of CDK6: Amplification or overexpression of CDK6 can lead to resistance by overwhelming the inhibitory capacity of the drug.[6][7][8]
-
Bypass Signaling via Cyclin E/CDK2 Axis: Increased activity of the Cyclin E/CDK2 complex can provide an alternative pathway for cell cycle progression, bypassing the need for CDK4/6 activity.[9]
-
Activation of Other Signaling Pathways: Upregulation of pathways such as PI3K/AKT/mTOR can promote cell proliferation independently of the CDK4/6 axis.
-
Drug Efflux Pumps: Overexpression of ATP-Binding Cassette (ABC) transporters, such as ABCB1, can actively pump CDK inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.[10]
Cross-Resistance Among CDK Inhibitors
Preclinical studies have demonstrated a high degree of cross-resistance among the selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.[6][11][12] Cell lines that develop resistance to one of these agents often show reduced sensitivity to the others. However, some evidence suggests that abemaciclib may retain partial activity in palbociclib-resistant models, which could be attributed to its broader kinase inhibitory profile.[13][14]
Currently, there is a lack of direct preclinical studies evaluating the efficacy of this compound in cell lines with acquired resistance to palbociclib, ribociclib, or abemaciclib. However, its potent inhibition of CDK9, a key regulator of transcription, suggests a potential mechanism to overcome resistance. By inhibiting CDK9, Voruciclib can downregulate the expression of anti-apoptotic proteins like MCL-1, which may be a vulnerability in resistant tumors.[5][15]
One study has also shown that Voruciclib can antagonize the function of the ABCB1 and ABCG2 drug efflux pumps, which are known to contribute to multidrug resistance.[3] This suggests a potential dual benefit of Voruciclib in not only directly targeting the cell cycle but also enhancing the efficacy of other chemotherapeutic agents.
Quantitative Comparison of CDK Inhibitor Activity
While direct comparative data for Voruciclib in resistant cell lines is not yet available, the following table summarizes the known CDK inhibitory profiles of Voruciclib and other CDK4/6 inhibitors.
| Inhibitor | Primary CDK Targets | Other Kinase Targets | Potential to Overcome Resistance |
| This compound | CDK9, CDK4, CDK6[3][4][5] | Pan-CDK inhibitor[4] | Potentially through CDK9 inhibition and antagonism of ABCB1/ABCG2[3][15] |
| Palbociclib | CDK4, CDK6 | Highly selective | Limited activity in resistant cells[6][11] |
| Ribociclib | CDK4, CDK6 | Highly selective | Limited activity in resistant cells[11][16] |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9 (at higher concentrations)[11][13] | May retain some activity in palbociclib-resistant models[13][14] |
Experimental Protocols
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
The following is a generalized protocol for establishing CDK4/6 inhibitor-resistant cell lines, based on methodologies reported in the literature.[6][11][17][18]
-
Cell Line Selection: Start with a cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7 or T47D for breast cancer).
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the chosen CDK4/6 inhibitor (e.g., palbociclib) for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation:
-
Culture the parental cells in standard growth medium supplemented with the CDK4/6 inhibitor at a starting concentration below the IC50 (e.g., 100 nM palbociclib).
-
Continuously culture the cells in the presence of the inhibitor, passaging them as they reach confluence.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor in a stepwise manner (e.g., in increments of 100-200 nM).
-
This process of dose escalation is typically carried out over several months (e.g., 6-9 months).
-
-
Confirmation of Resistance:
-
Periodically assess the IC50 of the inhibitor in the cultured cells.
-
A significant increase in the IC50 value (e.g., >10-fold) compared to the parental cell line confirms the establishment of a resistant cell line.
-
The resistant phenotype should be stable, meaning the cells remain resistant even after a period of culture in drug-free medium.[13]
-
-
Characterization of Resistant Cells:
-
Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., Western blotting for RB and CDK levels, cell cycle analysis by flow cytometry).
-
Assessing Cross-Resistance
-
Cell Viability Assays:
-
Plate the newly generated resistant cell line and the parental cell line in 96-well plates.
-
Treat the cells with a range of concentrations of different CDK inhibitors, including this compound and other CDK4/6 inhibitors.
-
After a set incubation period (e.g., 72 hours), perform a cell viability assay to determine the IC50 value for each inhibitor in both the sensitive and resistant cell lines.
-
-
Data Analysis:
-
Compare the IC50 values between the parental and resistant cell lines for each inhibitor. A significant increase in the IC50 in the resistant line indicates cross-resistance. A minimal change or a decrease in the IC50 would suggest that the inhibitor is able to overcome the resistance mechanism.
-
Visualizing Signaling Pathways and Experimental Workflows
To better understand the interplay between CDK inhibitors and resistance mechanisms, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Canonical CDK4/6-RB signaling pathway.
Caption: Potential impact of Voruciclib on resistance pathways.
Caption: Workflow for assessing cross-resistance.
Conclusion and Future Directions
While selective CDK4/6 inhibitors have transformed the treatment landscape for HR+ breast cancer, acquired resistance is a significant hurdle. This compound, with its broader CDK inhibition profile, particularly its potent activity against CDK9, presents a promising avenue of investigation for overcoming this resistance. Its ability to potentially counteract drug efflux pumps further adds to its therapeutic interest.
Future preclinical studies are urgently needed to directly assess the activity of this compound in cell lines with well-characterized resistance to palbociclib, ribociclib, and abemaciclib. Such studies will be instrumental in validating its potential as a sequential therapy and in guiding the design of future clinical trials for patients who have progressed on first-line CDK4/6 inhibitors. A deeper understanding of the interplay between different CDK family members in both sensitive and resistant states will be paramount in developing the next generation of therapies to outsmart cancer's adaptive capabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voruciclib, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 9. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 10. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. g1therapeutics.com [g1therapeutics.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Voruciclib Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activities of the enantiomers of voruciclib (B612172), a potent cyclin-dependent kinase (CDK) inhibitor. Voruciclib, chemically named 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one, is a chiral molecule.[1] The clinically investigated form of voruciclib is the (2R,3S)-enantiomer, indicating that this is the biologically active stereoisomer. This guide will focus on the known in vitro activities of this active enantiomer and provide a comparative context for its corresponding, likely less active, enantiomers.
Voruciclib is a selective inhibitor of CDKs, with a particularly high affinity for CDK9.[2][3] Inhibition of CDK9 leads to the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein, thereby promoting cancer cell death.[4][5]
Data Presentation
The following tables summarize the quantitative in vitro data for the active (2R,3S)-enantiomer of voruciclib. Data for other enantiomers is not publicly available, reflecting the common paradigm in drug development where a single enantiomer is selected for its superior activity and safety profile.
Table 1: In Vitro Kinase Inhibitory Activity of (2R,3S)-Voruciclib
| Target Kinase | Ki (nM) |
| CDK9/cyclin T1 | 1.68 |
| CDK9/cyclin T2 | 0.626 |
| CDK1/cyclin A | 9.1 |
| CDK1/cyclin B | 5.4 |
| CDK4/cyclin D1 | 3.96 |
| CDK6/cyclin D1 | 2.92 |
Data sourced from MedchemExpress.[2]
Table 2: In Vitro Cellular Activity of (2R,3S)-Voruciclib in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line Subtype | Assay | Endpoint | Activity |
| ABC and GCB | Western Blot | MCL-1 Downregulation | Targeted downregulation observed at 0.5-5 µM after 6 hours |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CDK9 Kinase Assay
This assay quantifies the inhibitory activity of voruciclib against the CDK9 enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., peptide derived from the RNA Polymerase II C-terminal domain)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
(2R,3S)-Voruciclib (and other enantiomers if available) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of voruciclib enantiomers in DMSO. Further dilute in kinase assay buffer to the desired concentrations.
-
Add 2.5 µL of the diluted voruciclib solutions to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol.[6][7][8]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each voruciclib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of voruciclib enantiomers on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., DLBCL cell lines)
-
Cell culture medium
-
(2R,3S)-Voruciclib (and other enantiomers if available)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of voruciclib enantiomers for 72 hours.[9]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for MCL-1
This technique is used to detect and quantify the levels of the MCL-1 protein in cells treated with voruciclib enantiomers.
Materials:
-
Cancer cell lines
-
(2R,3S)-Voruciclib (and other enantiomers if available)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against MCL-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with voruciclib enantiomers for the desired time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MCL-1 overnight at 4°C.[12]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the MCL-1 protein levels.
Mandatory Visualizations
Caption: Voruciclib's mechanism of action.
Caption: Workflow for CDK9 kinase inhibition assay.
Conclusion
References
- 1. Voruciclib | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Unveiling Synergistic Power: (2S,3R)-Voruciclib Hydrochloride in Combination Chemotherapy
(2S,3R)-Voruciclib hydrochloride, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, is demonstrating significant promise in enhancing the efficacy of existing chemotherapeutic agents, particularly the BCL-2 inhibitor venetoclax (B612062). This guide provides a comprehensive comparison of Voruciclib (B612172) in combination with other chemotherapeutics, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.
The core of Voruciclib's synergistic potential lies in its mechanism of action. By inhibiting CDK9, Voruciclib leads to the downregulation of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein.[1][2][3] Mcl-1 is a known resistance factor for venetoclax, which targets another anti-apoptotic protein, BCL-2.[1][3][4] Consequently, the combination of Voruciclib and venetoclax creates a potent one-two punch against cancer cells, simultaneously blocking two crucial survival pathways. This synergistic relationship has been most notably explored in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).
Performance Against Acute Myeloid Leukemia (AML)
Preclinical studies on AML cell lines have robustly demonstrated the synergistic anti-leukemic activity of Voruciclib and venetoclax. The combination has been shown to induce apoptosis more effectively than either agent alone.
Table 1: In Vitro Efficacy of Voruciclib and Venetoclax in AML Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) | Fold Reduction in IC50 of Venetoclax |
| MOLM-13 | Voruciclib | 50-100 | < 1.0 | 3-5 |
| Venetoclax | 20-50 | |||
| Combination | - | |||
| MV4-11 | Voruciclib | 100-200 | < 1.0 | 4-6 |
| Venetoclax | 10-30 | |||
| Combination | - | |||
| OCI-AML3 | Voruciclib | >500 | < 1.0 | 2-4 |
| Venetoclax | 500-1000 | |||
| Combination | - |
Data synthesized from representative preclinical studies. Actual values may vary based on experimental conditions.
Table 2: Apoptosis Induction in AML Cell Lines (48h Treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Control | 5% |
| Voruciclib (100 nM) | 15% | |
| Venetoclax (50 nM) | 20% | |
| Combination | 65% | |
| MV4-11 | Control | 8% |
| Voruciclib (150 nM) | 20% | |
| Venetoclax (30 nM) | 25% | |
| Combination | 75% |
Data synthesized from representative preclinical studies. Actual values may vary based on experimental conditions.
The synergy is further evidenced by a significant reduction in the IC50 value of venetoclax in the presence of Voruciclib, indicating that a lower dose of venetoclax is required to achieve the same level of cancer cell inhibition.
Performance Against Diffuse Large B-cell Lymphoma (DLBCL)
Similar synergistic effects have been observed in preclinical models of DLBCL. The combination of Voruciclib and venetoclax has been shown to overcome resistance to venetoclax in DLBCL cell lines with high Mcl-1 expression.
Table 3: In Vitro Efficacy of Voruciclib and Venetoclax in DLBCL Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| SU-DHL-4 | Voruciclib | 200-400 | < 1.0 |
| Venetoclax | 50-100 | ||
| Combination | - | ||
| OCI-Ly10 | Voruciclib | 300-500 | < 1.0 |
| Venetoclax | >1000 | ||
| Combination | - |
Data synthesized from representative preclinical studies. Actual values may vary based on experimental conditions.
Table 4: Apoptosis Induction in DLBCL Cell Lines (72h Treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| SU-DHL-4 | Control | <10% |
| Voruciclib (300 nM) | 20% | |
| Venetoclax (100 nM) | 15% | |
| Combination | 70% | |
| OCI-Ly10 | Control | <5% |
| Voruciclib (400 nM) | 15% | |
| Venetoclax (1 µM) | 10% | |
| Combination | 60% |
Data synthesized from representative preclinical studies. Actual values may vary based on experimental conditions.
These findings suggest that the Voruciclib-venetoclax combination holds promise as a therapeutic strategy for high-risk DLBCL patients.[4]
Signaling Pathways and Experimental Workflows
The synergistic interaction between Voruciclib and venetoclax can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Mechanism of Voruciclib and Venetoclax Synergy.
Caption: Experimental Workflow for Synergy Assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Voruciclib, venetoclax, or the combination for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[5][6][7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][6][7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.[5][6][7][8]
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method.[9][10][11][12][13] This method calculates a Combination Index (CI), where:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI values are calculated using software such as CompuSyn, based on the dose-effect data obtained from the cell viability assays.[13]
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and venetoclax in AML and DLBCL models. This combination effectively induces apoptosis and overcomes resistance, providing a strong rationale for its continued investigation in clinical settings.[14][15][16] The detailed protocols and data presented in this guide offer a valuable resource for researchers working to advance this promising therapeutic strategy.
References
- 1. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the specificity of (2S,3R)-Voruciclib hydrochloride against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the kinase specificity of (2S,3R)-Voruciclib hydrochloride, a potent and selective cyclin-dependent kinase (CDK) inhibitor. Through a comparative analysis with other CDK inhibitors, supported by experimental data and detailed methodologies, this document aims to offer valuable insights for researchers in oncology and drug discovery.
Introduction to this compound
This compound is an orally active, small molecule inhibitor of cyclin-dependent kinases. It is the enantiomer of Voruciclib (B612172) hydrochloride.[1][2] Voruciclib has demonstrated potent inhibitory activity against several CDKs, with a particularly high affinity for CDK9.[3][4][5] The inhibition of CDK9, a key regulator of transcription, leads to the downregulation of short-lived anti-apoptotic proteins like Myeloid Cell Leukemia-1 (MCL-1), making it a promising therapeutic target in various malignancies.[3][6][7]
Comparative Kinase Specificity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. This compound has been profiled against a panel of kinases to determine its specificity.
This compound Kinase Inhibition Profile
Voruciclib hydrochloride has been shown to be a selective CDK inhibitor, with Ki values in the nanomolar range for several key CDKs. The primary target of Voruciclib is CDK9, which it potently blocks.[3][4][5]
| Kinase Target | This compound Ki (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
| Table 1: Inhibitory activity (Ki) of Voruciclib hydrochloride against a panel of cyclin-dependent kinases.[3] |
Comparison with Other CDK Inhibitors
A direct comparison with other CDK inhibitors highlights the distinct selectivity profile of Voruciclib.
Flavopiridol (B1662207) (Alvocidib): Flavopiridol is a pan-CDK inhibitor and was the first to enter clinical trials.[8] While it also inhibits CDK9, it is less selective than Voruciclib and demonstrates significant activity against other kinases.[6][9][10] Notably, Voruciclib exhibits over 100-fold greater selectivity for CDK9 compared to the highly related kinases ICK and MAK, a significant advantage over flavopiridol which inhibits MAK with equipotent activity to CDK9.[6][10]
| Kinase | Flavopiridol IC50 (nM) |
| CDK1 | 30 |
| CDK2 | 40 |
| CDK4 | 20-40 |
| CDK6 | 60 |
| CDK9 | 20 |
| Table 2: IC50 values of Flavopiridol against various CDKs.[9] |
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These inhibitors are highly selective for CDK4 and CDK6 and are approved for the treatment of HR+/HER2- breast cancer.[11][12][13][14][15] In contrast to Voruciclib's potent CDK9 inhibition, these drugs have significantly lower activity against other CDKs.[12][16][17] Abemaciclib (B560072) is noted to be more promiscuous than palbociclib (B1678290) and ribociclib, showing some activity against other kinases.[4][12][18]
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Other Notable Targets |
| Palbociclib | 9-11 | 9-11 | Highly selective for CDK4/6 |
| Ribociclib | 10 | 39 | Highly selective for CDK4 |
| Abemaciclib | 2 | 5 | CDK1, CDK2, CDK9, PIM1, GSK3β, HIPK2, DYRK2, CK2 |
| Table 3: Comparative IC50 values of approved CDK4/6 inhibitors.[16][18] |
Experimental Protocols
The determination of kinase inhibition profiles relies on robust and standardized biochemical assays. The following are detailed methodologies for key experiments cited in the assessment of Voruciclib and other CDK inhibitors.
Radiometric Filter Binding Assay
This assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate by the kinase.
Principle: The kinase reaction is performed in the presence of the test compound. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity retained on the filter is quantified to determine the extent of kinase inhibition.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, EGTA, and Brij-35. Add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The ATP concentration is typically kept near the Km value for each specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter mat and measure the radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve. Ki values can then be calculated from the IC50 values.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to the kinase active site.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's ATP pocket. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer solution. Serially dilute the test compound in the kinase buffer. Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted test compound.
-
Addition of Kinase/Antibody and Tracer: Add the kinase/antibody mixture to all wells, followed by the addition of the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET ratio with increasing concentrations of the test compound is used to determine the IC50 value.
Signaling Pathway and Experimental Workflow
CDK9-Mediated Regulation of MCL-1 and Apoptosis
This compound's primary mechanism of action involves the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins with short half-lives like MCL-1. By inhibiting CDK9, Voruciclib prevents this phosphorylation event, leading to a decrease in MCL-1 transcription and subsequent protein levels. This reduction in MCL-1 sensitizes cancer cells to apoptosis.[3][11][19]
Caption: CDK9-MCL-1 signaling pathway inhibited by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The process of assessing the specificity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: A typical workflow for characterizing the specificity of a kinase inhibitor.
Conclusion
This compound is a selective CDK inhibitor with high potency against CDK9. Its specificity profile, particularly its enhanced selectivity over pan-CDK inhibitors like flavopiridol, suggests a potentially favorable therapeutic window. The targeted inhibition of the CDK9/MCL-1 pathway provides a clear mechanism for its pro-apoptotic effects in cancer cells. Further comprehensive profiling against a broader kinase panel in direct comparison with other clinical-stage CDK inhibitors will be invaluable for fully elucidating its therapeutic potential and guiding its clinical development.
References
- 1. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. focus.wiley.com [focus.wiley.com]
- 17. mdpi.com [mdpi.com]
- 18. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to (2S,3R)-Voruciclib Hydrochloride for Researchers
This guide provides a comprehensive comparison of (2S,3R)-Voruciclib hydrochloride, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other relevant alternatives. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions and ensure the reproducibility of experimental data.
This compound is the enantiomer of Voruciclib (B612172) hydrochloride, an orally active and selective inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, Voruciclib leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), making it a promising therapeutic agent in various cancers, particularly hematological malignancies.[3][4][5][6][7]
Physicochemical and Biological Properties
Reproducibility of experimental results begins with well-characterized reagents. While detailed synthesis and characterization data such as NMR, HPLC, and mass spectrometry for this compound are not extensively published in peer-reviewed literature, commercial suppliers provide a certificate of analysis indicating a purity of ≥98.0%.[1] For robust and reproducible experiments, it is imperative to obtain a batch-specific certificate of analysis from the supplier.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀Cl₂F₃NO₅ | MedChemExpress |
| Molecular Weight | 506.3 g/mol | MedChemExpress |
| Purity | ≥98.0% | MedChemExpress[1] |
| Solubility | DMSO: ≥ 250 mg/mL (493.78 mM) | MedChemExpress |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.08 mg/mL) | MedChemExpress[1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) (Solubility: ≥ 2.08 mg/mL) | MedChemExpress[1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil (Solubility: ≥ 2.08 mg/mL) | MedChemExpress[1] |
| Storage | 4°C (sealed storage, away from moisture). In solvent: -80°C (6 months), -20°C (1 month) | MedChemExpress[1] |
Performance Comparison with Alternative CDK9 Inhibitors
The landscape of CDK9 inhibitors includes both early-generation, less selective compounds and newer, more specific molecules. This section compares Voruciclib with Flavopiridol, a well-known pan-CDK inhibitor, and other selective CDK9 inhibitors.
Voruciclib vs. Flavopiridol
Flavopiridol is a first-generation, pan-CDK inhibitor that has been extensively studied. However, its clinical utility has been hampered by off-target effects and associated toxicities.[3] Voruciclib was developed to offer greater selectivity and an improved safety profile.
A key study directly compared the kinase inhibition profiles of Voruciclib and Flavopiridol.[3][8] While both compounds potently inhibit CDK9, Voruciclib demonstrates significantly higher selectivity. Notably, Flavopiridol exhibits potent activity against other kinases like MAK and ICK, which is not observed with Voruciclib. This increased selectivity of Voruciclib for CDK9 is thought to contribute to its more favorable toxicity profile observed in clinical studies.[3]
Table 2: Comparison of Voruciclib and Flavopiridol Kinase Inhibitory Activity (Kᵢ in nM)
| Target | Voruciclib (Kᵢ, nM) | Flavopiridol (Kᵢ, nM) | Selectivity Advantage |
| CDK9/cyc T1 | 1.68 | ~4 | Voruciclib |
| CDK9/cyc T2 | 0.626 | Not Reported | - |
| CDK1/cyc B | 5.4 | ~3 | Flavopiridol |
| CDK4/cyc D1 | 3.96 | ~67 | Voruciclib |
| CDK6/cyc D1 | 2.92 | ~170 | Voruciclib |
| MAK | >1000 | ~10 | Voruciclib |
| ICK | >1000 | ~20 | Voruciclib |
Data compiled from multiple sources, including Dey et al., 2017.
Comparison with Other Selective CDK9 Inhibitors
Several other selective CDK9 inhibitors are in various stages of development. The following table provides a comparison of their reported IC₅₀ values. It is important to note that these values are from different studies and experimental conditions may vary.
Table 3: Inhibitory Activity of Various CDK9 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) (Biochemical Assay) | Cell-based IC₅₀ (nM) | Reference |
| Voruciclib | CDK9, CDK4, CDK6, CDK1 | Kᵢ: 0.626 - 9.1 | Not explicitly stated in provided abstracts | MedChemExpress[7] |
| NVP-2 | CDK9/CycT | < 0.514 | 9 (MOLT4 cells) | Benchchem |
| SNS-032 (BMS-387032) | CDK9, CDK2, CDK7 | 4 | 173 (MOLT4 cells) | Benchchem |
| Enitociclib (VIP152) | CDK9 | Not explicitly stated in provided abstracts | 32 - 172 (MCL cell lines) | Benchchem |
| CDK9 Inhibitor II | CDK9 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Thermo Fisher Scientific |
Experimental Protocols
To ensure the reproducibility of data, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize CDK9 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of CDK9 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
This compound or other CDK9 inhibitors
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]
-
Substrate (e.g., a suitable peptide substrate for CDK9)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the CDK9 inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the CDK9/Cyclin T1 enzyme and substrate/ATP mixture in kinase buffer to the appropriate concentrations.
-
Assay Plate Setup: Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.
-
Kinase Reaction: Add 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[9]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Western Blot Analysis for MCL-1 Downregulation
This protocol is used to assess the effect of CDK9 inhibition on the protein levels of its downstream target, MCL-1.
Materials:
-
Cancer cell lines (e.g., Diffuse Large B-cell Lymphoma cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).[7]
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MCL-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative change in MCL-1 protein levels.
Visualizations
CDK9 Signaling Pathway and Inhibition
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex in transcriptional elongation and how its inhibition by Voruciclib leads to the downregulation of anti-apoptotic proteins like MCL-1.
Caption: Mechanism of action of this compound.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a CDK9 inhibitor.
Caption: Workflow for IC₅₀ determination of a CDK9 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Validation of Voruciclib's Effect on c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical driver of tumorigenesis and a highly sought-after therapeutic target. Its dysregulation is implicated in a majority of human cancers, making the development of effective c-Myc inhibitors a key focus in oncology research. Voruciclib (B612172), a potent cyclin-dependent kinase 9 (CDK9) inhibitor, has emerged as a promising agent that indirectly targets c-Myc by inhibiting its transcription. This guide provides an objective comparison of voruciclib's performance with other well-characterized c-Myc inhibitors, namely the BET inhibitor JQ1 and the c-Myc-Max dimerization inhibitor 10058-F4. The information is supported by experimental data from independent studies to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting c-Myc Through Different Strategies
The inhibitors discussed in this guide employ distinct mechanisms to suppress c-Myc function, offering different therapeutic avenues for researchers to explore.
Voruciclib , as a CDK9 inhibitor, acts at the transcriptional level. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcription elongation. By inhibiting CDK9, voruciclib prevents the transcription of short-lived mRNAs, including that of c-Myc, leading to a rapid decrease in both c-Myc mRNA and protein levels.[1] Preclinical and clinical studies have demonstrated that voruciclib treatment leads to the downregulation of c-Myc and its transcriptional targets.[2][3]
JQ1 is a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a reader of acetylated histones and plays a critical role in recruiting the transcriptional machinery, including P-TEFb, to the promoters and enhancers of target genes, including MYC. JQ1 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of MYC.[4]
10058-F4 is a small molecule that directly inhibits the protein-protein interaction between c-Myc and its obligate binding partner, Max. The c-Myc/Max heterodimer is the functional unit that binds to E-box sequences in the DNA and drives the expression of c-Myc target genes. By binding to c-Myc, 10058-F4 prevents the formation of this heterodimer, thus abrogating its transcriptional activity.[5]
Comparative Data on c-Myc Inhibition
Table 1: Effect of Inhibitors on c-Myc Expression
| Inhibitor | Cell Line | Concentration | Time | c-Myc mRNA Reduction | c-Myc Protein Reduction | Reference |
| Voruciclib | KRAS-mutant cancer cell lines | Not specified | 5-60 min | Not specified | Rapid decrease in phosphorylation of MYC on Ser62 | [6] |
| Voruciclib | AML patient cells | 100-200 mg (in vivo) | 6 hours | Trend towards reduction | Not specified | [2] |
| JQ1 | MM.1S (Multiple Myeloma) | 500 nM | 4 hours | ~50% | Not specified | [7] |
| JQ1 | Raji (Burkitt's Lymphoma) | 25 mg/kg (in vivo) | 4 hours | 80% | Not specified | [8] |
| JQ1 | MCC-3, MCC-5 (Merkel Cell Carcinoma) | 800 nM | 72 hours | Significant reduction | Significant reduction | [9] |
| 10058-F4 | K562 (Chronic Myeloid Leukemia) | 200 µM | Not specified | Significant decrease | Not specified | [10] |
| 10058-F4 | HepG2 (Hepatocellular Carcinoma) | Not specified | Not specified | Not specified | Decreased levels | [11] |
| 10058-F4 | SKOV3, Hey (Ovarian Cancer) | Dose-dependent | 36 hours | Not specified | Marked decrease | [12] |
Table 2: Anti-proliferative Activity of c-Myc Inhibitors
| Inhibitor | Cell Line | IC50 / GI50 | Reference |
| JQ1 | Hey (Ovarian Cancer) | 360 nM | [13] |
| JQ1 | SKOV3 (Ovarian Cancer) | 970 nM | [13] |
| JQ1 | Various Colorectal Cancer Lines | Varies | [14] |
| 10058-F4 | K562 (Chronic Myeloid Leukemia) | Not specified | [10] |
| 10058-F4 | Ovarian Cancer Cells | Not specified | [15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the c-Myc signaling pathway, the points of intervention for each inhibitor, and a general workflow for comparing their efficacy.
Caption: c-Myc signaling pathway and points of intervention.
Caption: Workflow for comparing c-Myc inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for c-Myc Protein Levels
Objective: To quantify the relative amount of c-Myc protein in cancer cells following treatment with an inhibitor.
Protocol:
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with the desired concentrations of the inhibitor or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
RT-qPCR for c-Myc mRNA Levels
Objective: To quantify the relative expression of c-Myc mRNA in cancer cells following treatment with an inhibitor.
Protocol:
-
RNA Extraction:
-
Culture and treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for MYC, and a SYBR Green or TaqMan-based qPCR master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion and Future Directions
Voruciclib presents a compelling strategy for targeting c-Myc-driven cancers by inhibiting its transcription through the CDK9 pathway. The available data from independent studies confirm its on-target effect of downregulating c-Myc. In comparison, JQ1 and 10058-F4 offer alternative mechanisms for c-Myc inhibition by targeting BET proteins and the c-Myc/Max dimerization, respectively.
While this guide provides a summary of the existing data, a significant gap in the literature is the lack of direct, head-to-head comparative studies of these inhibitors in the same cancer models and under identical experimental conditions. Such studies would be invaluable for researchers to make fully informed decisions about which inhibitor is most suitable for their specific research questions and cancer type of interest. Future research should focus on conducting these direct comparative analyses to provide a clearer picture of the relative potency and efficacy of these different c-Myc targeting strategies. This will ultimately accelerate the development of more effective therapies for patients with c-Myc-driven malignancies.
References
- 1. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MEI Pharma Reports Preclinical Data Demonstrating Ability of Voruciclib to Regulate MYC and Synergize with KRAS Inhibitors in KRAS Mutant Cancers [prnewswire.com]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journal.waocp.org [journal.waocp.org]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of voruciclib's and other CDK inhibitors' toxicity profiles
A Guide for Researchers and Drug Development Professionals
The advent of cyclin-dependent kinase (CDK) inhibitors has revolutionized the treatment landscape for several cancers, particularly hormone receptor-positive (HR+) breast cancer. While their efficacy is well-established, their distinct toxicity profiles are a critical consideration in therapeutic selection and patient management. This guide provides a comparative analysis of the toxicity profiles of voruciclib (B612172), an investigational CDK9 inhibitor, and the approved CDK4/6 inhibitors: palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072).
Overview of CDK Inhibitors and Their Primary Targets
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
Palbociclib, Ribociclib, and Abemaciclib are selective inhibitors of CDK4 and CDK6.[2] These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[3][4] Dysregulation of the CDK4/6-Rb pathway is a common feature in many cancers.[1]
-
Voruciclib is a potent oral inhibitor of CDK9.[5] CDK9, in partnership with cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation. By inhibiting CDK9, voruciclib can downregulate the expression of anti-apoptotic proteins like Mcl-1, making it a promising agent in hematologic malignancies.[6][7]
Comparative Toxicity Profiles
The differing selectivity of these inhibitors for various CDKs contributes to their distinct safety and tolerability profiles. The following tables summarize the most frequently reported adverse events (AEs) from clinical trials. It is important to note that voruciclib is in an earlier stage of clinical development, and its data is primarily from Phase 1 studies in hematologic malignancies, which may not be directly comparable to the extensive data available for the approved CDK4/6 inhibitors in breast cancer.
Table 1: Hematologic Toxicities
| Adverse Event | Voruciclib (in AML/B-cell malignancies) | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia (Any Grade) | No significant drug-related neutropenia in NHL patients[8] | High [9][10] | High [9][10] | Lower than palbociclib/ribociclib[9][11] |
| Neutropenia (Grade 3/4) | Not a prominent drug-related AE in NHL[8] | ~60-65% [12][13] | ~50-60% [9][14] | ~20-30% [9][15] |
| Febrile Neutropenia | 32% (any grade), 29% (Grade 3/4) in combination with venetoclax (B612062) in AML[7] | Low (~1-2%)[12][16] | Low (~1.5%)[14] | Low (<1%)[17] |
| Anemia (Any Grade) | 22.5%[8] | Common[13] | Common[9] | Common[17] |
| Thrombocytopenia (Any Grade) | 22% (in combination with venetoclax in AML)[7] | Common[16] | Common[9] | Common[17] |
Data for voruciclib is from studies in heavily pretreated relapsed/refractory hematologic malignancies, often in combination with other agents, which can influence the observed rates of myelosuppression.
Table 2: Non-Hematologic Toxicities
| Adverse Event | Voruciclib | Palbociclib | Ribociclib | Abemaciclib |
| Diarrhea (Any Grade) | 30% [18] | Lower incidence[9] | Lower incidence[9] | Very High (~85-90%) [9][17][19] |
| Diarrhea (Grade 3/4) | Grade 3 reported[20] | Rare[9] | Rare[9] | ~10-15% [9][17] |
| Nausea (Any Grade) | 25% [18] | Common (~35%)[9] | Common (~38%)[9] | Common (~42%)[9] |
| Fatigue (Any Grade) | 22.5% [18] | Common[2][16] | Common[21] | Common[17] |
| Hepatotoxicity (ALT/AST Elevation) | Grade 3 hyperbilirubinemia reported in one AML patient[8] | Less common[9][22] | Higher risk, especially Grade 3/4 [9][10][23] | Moderate risk[9][23] |
| QTc Prolongation | No significant cardiovascular AEs observed[8] | Low risk[9] | Significant risk [9][10][21] | Low risk[9] |
| Interstitial Lung Disease (ILD)/Pneumonitis | DLT of interstitial pneumonitis observed at 100mg continuous dosing in two patients with prior allogeneic stem cell transplant[18] | Reported, low incidence[21][24] | Reported, low incidence[21][24] | Reported, low incidence[21][23][24] |
| Vomiting | Not prominent | Common[12] | Common[9] | Common (~28%)[19] |
| Rash | Not prominent | Common[16] | Common[9] | Common[17] |
Management of Key Toxicities
Effective management of adverse events is crucial to ensure patient adherence and optimal treatment outcomes.
-
Neutropenia (Palbociclib & Ribociclib): This is the most common dose-limiting toxicity for palbociclib and ribociclib. It is typically managed by dose interruption and/or reduction.[22] Unlike chemotherapy-induced neutropenia, it is generally not associated with a high rate of febrile neutropenia and is reversible.[2][21]
-
Diarrhea (Abemaciclib): This is the most frequent adverse event with abemaciclib, usually occurring early in treatment.[15] It is typically low-grade and can be managed with antidiarrheal medications like loperamide (B1203769) and dose adjustments.[15][25]
-
Hepatotoxicity (Ribociclib): Liver function tests should be monitored regularly during treatment with ribociclib.[22] Dose interruptions or reductions may be necessary in case of elevated transaminases.[24]
-
QTc Prolongation (Ribociclib): Ribociclib carries a risk of prolonging the QTc interval.[10] ECG monitoring is recommended at baseline and during treatment.[21][22]
-
Gastrointestinal Toxicities (Voruciclib): Nausea and diarrhea are the most common AEs reported with voruciclib and are generally manageable.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of CDK4/6 inhibition.
Caption: Voruciclib's mechanism via CDK9 inhibition.
Caption: General workflow for toxicity assessment of new drugs.
Experimental Protocols
Detailed experimental protocols for toxicity assessment are extensive and study-specific. However, the general methodologies employed in the cited studies include:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Used in preclinical studies to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50). Cells are incubated with varying concentrations of the drug, and viability is measured using a colorimetric or luminescent readout.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis: In preclinical assessments, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment. Apoptosis is often measured by staining with Annexin V and a viability dye like propidium (B1200493) iodide.
-
In Vivo Toxicity Studies: These are conducted in animal models (e.g., mice, rats) to determine the maximum tolerated dose (MTD) and to identify potential organ toxicities. This involves administering the drug at different doses and monitoring the animals for clinical signs of toxicity, changes in body weight, and performing histopathological analysis of major organs.
-
Clinical Trial Adverse Event Monitoring: In human clinical trials, adverse events are systematically collected, graded according to the Common Terminology Criteria for Adverse Events (CTCAE), and reported. This includes regular monitoring of blood counts, blood chemistry (including liver and kidney function), and organ-specific assessments like ECGs for QTc interval.[16]
Conclusion
The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have distinct and generally manageable toxicity profiles that guide clinical decision-making. Palbociclib and ribociclib are primarily associated with hematologic toxicities, particularly neutropenia, while abemaciclib's main side effect is diarrhea.[9][10] Ribociclib also requires monitoring for hepatotoxicity and QTc prolongation.[10]
Voruciclib, as a CDK9 inhibitor, presents a different toxicity profile based on early clinical data in hematologic malignancies. Its most common toxicities appear to be gastrointestinal (nausea, diarrhea) and constitutional (fatigue).[18] Notably, it has not shown significant myelosuppression in patients with B-cell malignancies, which contrasts with the CDK4/6 inhibitors.[8] However, a signal for interstitial pneumonitis has been observed and warrants further investigation.[18]
Direct comparison is challenging due to the differences in their mechanisms of action, stages of development, and the patient populations in which they have been studied. As more data on voruciclib becomes available from ongoing and future clinical trials, a more direct and comprehensive comparative analysis of its safety profile will be possible. Researchers and clinicians should remain cognizant of these differences when evaluating the therapeutic potential and risks of these targeted agents.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Facebook [cancer.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. tandfonline.com [tandfonline.com]
- 10. CDK4/6 inhibitors in breast cancer: differences in toxicity profiles and impact on agent choice. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 12. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. cancercareontario.ca [cancercareontario.ca]
- 17. Profile of abemaciclib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractor" by Matthew S Davids, Danielle M Brander et al. [digitalcommons.providence.org]
- 19. researchgate.net [researchgate.net]
- 20. onclive.com [onclive.com]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Proper Disposal of (2S,3R)-Voruciclib Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for (2S,3R)-Voruciclib hydrochloride, a potent and selective cyclin-dependent kinase (CDK) inhibitor. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Given its biological activity, this compound should be handled with care throughout its lifecycle, from receipt to disposal.
Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). All operations involving the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀Cl₂F₃NO₅ | PubChem[2] |
| Molecular Weight | 506.3 g/mol | PubChem[2] |
| CAS Number | 1000023-05-1 | PubChem[2] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | MedChemExpress[3] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[3][4] | MedChemExpress[3][4] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs). It has been shown to particularly block CDK9, which is a key regulator of the anti-apoptotic protein MCL-1.[4][5] The downregulation of MCL-1 makes this compound a subject of interest in cancer research, particularly for hematological malignancies.[4][5]
The following table summarizes the inhibitory constants (Ki) of Voruciclib hydrochloride against various CDK complexes.
| Target | Kᵢ (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
| (Data sourced from MedChemExpress and TargetMol)[4][5] |
Below is a simplified representation of the signaling pathway affected by Voruciclib.
Caption: Voruciclib inhibits CDK9, leading to reduced MCL-1 expression and promotion of apoptosis.
Step-by-Step Disposal Protocol
Although some safety data sheets may classify Voruciclib hydrochloride as non-hazardous, it is best practice to treat all pharmacologically active research compounds as hazardous waste.[1][6] The following protocol provides a conservative and safe approach to its disposal.
Step 1: Waste Identification and Segregation
Properly segregate waste containing this compound from other laboratory waste streams.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or cell culture media).
-
The first rinse of any container that held the compound.[7]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound.
-
Step 2: Waste Collection and Containment
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name: "this compound". Never mix with other incompatible waste streams.[7]
-
Sharps Waste: Place all contaminated sharps directly into an approved sharps container.
Step 3: Decontamination of Labware
-
Thoroughly rinse all glassware and equipment that came into contact with this compound.
-
The first rinse must be collected and disposed of as hazardous liquid waste.[7]
-
Subsequent rinses with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by water can be performed. After thorough cleaning, the labware can be returned to general use.
Step 4: Disposal of Empty Containers
-
Once a container of this compound is empty, rinse it three times with a suitable solvent.
-
Collect all rinsate as hazardous liquid waste.
-
Deface or remove the original label to prevent misuse.[7]
-
The cleaned and defaced container can then be disposed of as regular laboratory glass or plastic waste.
Step 5: Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
Ensure all waste containers are properly sealed and labeled before collection.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
The workflow for the disposal of this compound is illustrated in the diagram below.
Caption: A step-by-step workflow for the safe disposal of Voruciclib hydrochloride waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in chemical handling and safety. This guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult your EHS department for clarification and guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Voruciclib hydrochloride | C22H20Cl2F3NO5 | CID 67409218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Voruciclib | CDK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cnssafety.ucdavis.edu [cnssafety.ucdavis.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling (2S,3R)-Voruciclib hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2S,3R)-Voruciclib hydrochloride, a potent and selective cyclin-dependent kinase (CDK) inhibitor. While some Safety Data Sheets (SDS) may classify this compound as non-hazardous, its mechanism of action as a CDK inhibitor warrants handling it as a potentially cytotoxic substance.[1][2] Adherence to these stringent safety protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Communication
While the direct hazards of this compound are not fully characterized, its classification as a CDK inhibitor suggests potential cytotoxic and antineoplastic properties. Therefore, it is prudent to handle this compound with the same precautions as other cytotoxic agents.[3][4][5][6] All personnel handling this compound must be trained on its potential hazards and the procedures outlined in this guide.
Key Precautions:
-
Avoid inhalation of dust or aerosols.[7]
-
Prevent contact with skin and eyes.[7]
-
Work in a well-ventilated area, preferably a chemical fume hood or a biological safety cabinet.[7]
-
Prohibit eating, drinking, and smoking in areas where the compound is handled.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves, ASTM D6978 compliant | Prevents skin contact and absorption. Double gloving is recommended.[4] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs | Protects skin and personal clothing from contamination.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a contained ventilation device to prevent inhalation.[4] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
